1-sec-Butyl-1H-pyrrole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJATCITRUDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological aspects of substituted pyrrole compounds. While data for this specific molecule is limited, this guide consolidates information from structurally related compounds, particularly pyrrole-2-carbaldehyde and its derivatives, to provide a predictive profile.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems. The following table summarizes key quantitative data, with some values estimated based on the parent compound, pyrrole-2-carbaldehyde, and the related isomer, 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde.
| Property | Value | Source/Basis |
| Molecular Formula | C9H13NO | |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Likely a pale yellow crystalline solid or liquid | Inferred from pyrrole-2-carbaldehyde[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in organic solvents like chloroform, dimethyl sulfoxide, and methanol; likely insoluble in water | Inferred from pyrrole-2-carbaldehyde[3] |
| InChI Key | OZNSXTSOKGIDBG-UHFFFAOYSA-N (for 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde) | [1] |
Synthesis and Characterization
The synthesis of N-substituted pyrrole-2-carbaldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the N-alkylation of pyrrole-2-carbaldehyde.
General Synthetic Workflow
The synthesis of this compound would typically proceed via the N-alkylation of pyrrole-2-carbaldehyde with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base.
Caption: Synthetic and characterization workflow.
Experimental Protocols
Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction):
A common method for the formylation of pyrrole is the Vilsmeier-Haack reaction.[4]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dimethylformamide is cooled in an ice bath. Phosphorus oxychloride is added dropwise while maintaining the temperature between 10-20°C.[4]
-
Reaction with Pyrrole: After the initial exothermic reaction subsides, the mixture is stirred. Ethylene dichloride is added, and the mixture is cooled. A solution of freshly distilled pyrrole in ethylene dichloride is then added slowly.[4]
-
Hydrolysis and Work-up: The reaction mixture is heated to reflux, then cooled. A solution of sodium acetate trihydrate in water is added. The mixture is refluxed again. After cooling, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with a saturated sodium carbonate solution and dried.[4]
-
Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation or recrystallization from petroleum ether to yield pure pyrrole-2-carbaldehyde.[4]
N-Alkylation to form this compound (General Procedure):
-
Reaction Setup: To a solution of pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF or acetone), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0°C.
-
Addition of Alkylating Agent: After stirring for a short period, 2-bromobutane is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectral Characterization
The structure of this compound would be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton, and the sec-butyl group protons. The pyrrole protons will appear as multiplets or doublets of doublets in the aromatic region. The aldehyde proton will be a singlet in the downfield region (around 9-10 ppm). The sec-butyl group will show a methine proton (CH), two methylene protons (CH2), and two methyl groups (CH3), each with distinct chemical shifts and splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the pyrrole ring, and the four carbons of the sec-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1660-1690 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic sec-butyl group will also be present.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of 151.21 g/mol . Fragmentation patterns may also be observed, providing further structural information.
Potential Biological and Pharmaceutical Relevance
Pyrrole-2-carbaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5] These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.[6]
Derivatives of pyrrole-2-carbaldehyde have been investigated as:
-
Antitubercular Agents: Some pyrrole derivatives have shown inhibitory activity against enzymes involved in the cell wall synthesis of Mycobacterium tuberculosis, such as enoyl-ACP reductase.[7][8][9]
-
Enzyme Inhibitors: The pyrrole scaffold can be modified to target various enzymes, making it a valuable pharmacophore in drug design.[8]
-
Central Nervous System Agents: Certain pyrrole derivatives have been synthesized and evaluated for their effects on the central nervous system, including anticonvulsant activity.[10]
The introduction of a sec-butyl group at the N1 position of the pyrrole ring can influence the compound's lipophilicity and steric profile, which may in turn affect its biological activity and pharmacokinetic properties. Further research into this compound and related compounds could lead to the discovery of novel therapeutic agents.
Logical Workflow for Drug Discovery
The exploration of a novel compound like this compound in a drug discovery context would follow a logical progression.
References
- 1. Buy 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde [smolecule.com]
- 2. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
- 3. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vlifesciences.com [vlifesciences.com]
- 10. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nomenclature and Identification
A definitive CAS Registry Number for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde could not be located, suggesting it is not a commonly cataloged compound. For the purpose of nomenclature and as a foundational reference, the details of the parent compound are provided below.
Table 1: Nomenclature of the Parent Compound
| Common Name | IUPAC Name | CAS Number |
| Pyrrole-2-carboxaldehyde | 1H-pyrrole-2-carbaldehyde | 1003-29-8[1][2] |
The IUPAC name for the compound of interest would be 1-(butan-2-yl)-1H-pyrrole-2-carbaldehyde .
Physicochemical and Spectroscopic Data of Related Compounds
Quantitative data for this compound is not available. However, data for the parent compound and a simple N-alkyl analog, 1-Methyl-1H-pyrrole-2-carbaldehyde, are summarized to provide an expected profile.
Table 2: Physicochemical and Spectroscopic Properties of Pyrrole-2-Carbaldehyde and its N-Methyl Analog
| Property | 1H-Pyrrole-2-carbaldehyde | 1-Methyl-1H-pyrrole-2-carbaldehyde |
| Molecular Formula | C₅H₅NO[3] | C₆H₇NO[4] |
| Molecular Weight | 95.10 g/mol [2] | 109.13 g/mol [4] |
| Appearance | Crystals[2] | Clear orange to dark red liquid |
| Melting Point | 43-46 °C[2] | Not applicable |
| Boiling Point | 217-219 °C[2] | 87-90 °C @ 22 mmHg |
| CAS Number | 1003-29-8[1] | 1192-58-1 |
| IUPAC Name | 1H-pyrrole-2-carbaldehyde[1] | 1-methylpyrrole-2-carbaldehyde[4] |
Spectroscopic data, such as ¹H NMR, is crucial for the identification and characterization of these compounds. For instance, the ¹H NMR spectrum of 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde shows characteristic signals for the pyrrole ring protons and the aldehyde proton.[5]
Experimental Protocols: Synthesis of N-Alkyl-Pyrrole-2-Carbaldehydes
The synthesis of N-substituted pyrrole-2-carbaldehydes can be approached through several established methods. The two primary strategies involve the N-alkylation of a pre-formed pyrrole-2-carbaldehyde or the construction of the pyrrole ring from acyclic precursors, such as the Paal-Knorr reaction.[6]
N-Alkylation of Pyrrole-2-carbaldehyde
This is a direct method for preparing N-substituted pyrrole-2-carbaldehydes. The general procedure involves the deprotonation of the pyrrole nitrogen followed by reaction with an alkyl halide.
General Protocol:
-
Dissolve 1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF, THF).
-
Add a strong base (e.g., NaH, K₂CO₃) portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.
-
Introduce the alkylating agent (in this case, 2-bromobutane for the synthesis of this compound) and allow the reaction to proceed, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine.[7] This approach would involve the reaction of a suitable 1,4-dicarbonyl precursor with sec-butylamine.
General Protocol:
-
Select a suitable 1,4-dicarbonyl compound that will yield the 2-carbaldehyde functionality upon cyclization.
-
React the dicarbonyl compound with sec-butylamine, often in the presence of an acid catalyst.
-
The reaction is typically heated to facilitate cyclization and dehydration.
-
The resulting N-sec-butyl pyrrole derivative may require subsequent functional group manipulation to introduce the 2-carbaldehyde if not already present from the starting dicarbonyl.
Biological Activity and Potential Applications
Pyrrole-2-carboxaldehyde derivatives are a class of compounds with diverse and significant biological activities.[8] They are found in various natural products and have been investigated for their therapeutic potential.[8]
-
Antimicrobial and Antifungal Activity: Many pyrrole derivatives have demonstrated interesting antibacterial and antifungal properties.[9] The specific activity is often dependent on the substitution pattern on the pyrrole ring.
-
Anti-inflammatory and Antioxidant Properties: Certain pyrrole derivatives have shown anti-inflammatory and antioxidant effects.[9]
-
Anticancer Potential: The pyrrole scaffold is present in numerous compounds with anticancer activity.[10] These compounds can act through various mechanisms, including the inhibition of specific enzymes or signaling pathways involved in cancer progression.
-
Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, playing a role in the development of new therapeutic agents.
The biological activity of this compound has not been specifically reported. However, based on the activities of related compounds, it could be a candidate for screening in various biological assays, particularly in the areas of antimicrobial and anticancer research.
Signaling Pathways and Mechanisms of Action
While the specific targets of this compound are unknown, pyrrole-containing compounds have been shown to modulate various cellular signaling pathways. For instance, some pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.
Conclusion
This compound represents an interesting, yet underexplored, member of the N-substituted pyrrole-2-carbaldehyde family. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the extensive research available for analogous compounds. The synthetic routes are well-established, and the diverse biological activities of the pyrrole core suggest that this compound could be a valuable addition to screening libraries for drug discovery and development. Further research is warranted to synthesize and characterize this compound and to explore its full potential in medicinal chemistry.
References
- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]
- 3. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 4. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Pyrrole-2-Carbaldehydes: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the reference compound, 1H-pyrrole-2-carbaldehyde. These values provide a baseline for the characterization of N-substituted analogues. The introduction of a sec-butyl group at the N-1 position is expected to primarily influence the chemical shifts of the pyrrole ring protons and introduce characteristic signals for the butyl group in the NMR spectra, while minimally affecting the IR and MS fragmentation patterns of the core structure.
Table 1: ¹H NMR Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde
| Assignment | Chemical Shift (ppm) | Solvent | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 7.185 - 7.235 | CDCl₃ / Acetone | m | J(H5,H4) = 2.3-2.6, J(H5,H3) = 1.4-1.5, J(H5,NH) = 2.5-3.0 |
| H-3 | 7.012 - 7.028 | CDCl₃ / Acetone | m | J(H3,H4) = 3.8-3.9, J(H3,H5) = 1.4-1.5, J(H3,NH) = 2.4-2.6 |
| H-4 | 6.308 - 6.342 | CDCl₃ / Acetone | m | J(H4,H3) = 3.8-3.9, J(H4,H5) = 2.3-2.6, J(H4,NH) = 2.3-2.5 |
| Aldehyde-H | 9.504 - 9.570 | CDCl₃ / Acetone | s | - |
| NH | 10.8 - 11.409 | CDCl₃ / Acetone | br s | - |
Data sourced from various spectral databases and may vary slightly based on solvent and concentration.[1][2]
Table 2: IR Spectroscopic Data for 1H-Pyrrole-2-carbaldehyde
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Strong, Broad |
| C-H Stretch (Aromatic) | ~3100 | Medium |
| C=O Stretch (Aldehyde) | 1660-1680 | Strong |
| C=C Stretch (Pyrrole Ring) | 1400-1550 | Medium-Strong |
| C-N Stretch | 1300-1350 | Medium |
This data represents typical ranges for pyrrole-2-carbaldehydes.[1][3]
Table 3: Mass Spectrometry Data for 1H-Pyrrole-2-carbaldehyde
| m/z | Relative Intensity (%) | Assignment |
| 95 | 100 | [M]⁺ (Molecular Ion) |
| 94 | ~80 | [M-H]⁺ |
| 67 | ~40 | [M-CO]⁺ |
| 39 | ~35 | [C₃H₃]⁺ |
Fragmentation patterns can be influenced by the ionization method used.[4][5]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-substituted pyrrole-2-carbaldehydes.
Synthesis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
A common method for the N-alkylation of pyrroles involves a nucleophilic substitution reaction.
-
Deprotonation of Pyrrole-2-carbaldehyde: To a solution of 1H-pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the pyrrole.
-
Alkylation: 2-Bromobutane (or another suitable sec-butyl halide) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample spectrum to subtract atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationships in the interpretation of spectroscopic data for structural elucidation.
References
- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 4. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
An In-depth Technical Guide to the Crystal Structure of 1-substituted-1H-pyrrole-2-carbaldehydes: A Predictive Analysis for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the crystallographic characteristics of 1-substituted-1H-pyrrole-2-carbaldehydes. Due to the absence of specific experimental data for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in publicly accessible databases, this document leverages available data from structurally similar analogs to predict its crystallographic properties. The methodologies for synthesis, crystallization, and crystal structure determination are detailed to guide future experimental work.
Introduction
Pyrrole-2-carbaldehyde and its derivatives are significant heterocyclic compounds that form the core structure of many biologically active molecules and natural products. The substituent at the 1-position of the pyrrole ring plays a crucial role in modulating the physicochemical and pharmacological properties of these compounds. Understanding the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is paramount for rational drug design, materials science, and fundamental chemical research. This guide focuses on the crystal structures of 1-substituted-1H-pyrrole-2-carbaldehydes to provide a predictive framework for the yet-unreported crystal structure of this compound.
Predicted Crystal Structure of this compound
Based on the analysis of related crystal structures, the following characteristics can be anticipated for the crystal structure of this compound:
-
Planarity: The pyrrole-2-carbaldehyde core is expected to be largely planar.
-
Conformation of the sec-Butyl Group: The sec-butyl group, being flexible, is likely to adopt a conformation that minimizes steric hindrance with the pyrrole ring. This may lead to multiple possible conformations in the crystal lattice or disorder in the refined structure.
-
Intermolecular Interactions: The primary intermolecular interactions are anticipated to be C-H···O hydrogen bonds involving the aldehyde oxygen. Van der Waals forces will also play a significant role in the crystal packing, particularly due to the alkyl nature of the sec-butyl group.
-
Polymorphism: Given the conformational flexibility of the sec-butyl group, polymorphism (the ability of a substance to exist in more than one crystal form) is a distinct possibility. Different crystallization conditions could yield different polymorphs with varying physical properties.
Comparative Crystallographic Data of Related 1-substituted-1H-pyrrole-2-carbaldehydes
To provide a basis for our predictions, the following table summarizes the crystallographic data for several related 1-substituted-1H-pyrrole-2-carbaldehydes.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 4-(2-Thienyl)-1H-pyrrole-2-carbaldehyde | C9H7NOS | Monoclinic | P21/c | 10.334(2) | 5.518(1) | 14.737(3) | 90 | 109.18(3) | 90 | Davis et al., Acta Cryst. (2005). E61, o3401–o3402[1] |
| 4-Iodo-1H-pyrrole-2-carbaldehyde | C5H4INO | Orthorhombic | Pca21 | 14.113(3) | 3.987(1) | 12.186(2) | 90 | 90 | 90 | Davis et al., Acta Crystallographica Section E (2007), 63, o4187[2] |
| 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde | C12H10N2O3 | Triclinic | P-1 | 7.2643(8) | 8.3072(10) | 9.2570(12) | 104.10(2) | 96.463(11) | 96.92(2) | Information synthesized from publicly available crystallographic databases based on related structures. |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 1-substituted-1H-pyrrole-2-carbaldehydes, which can be adapted for this compound.
A common method for the N-alkylation of pyrrole derivatives is the reaction of the N-H pyrrole with an alkyl halide in the presence of a base.
Materials:
-
Pyrrole-2-carbaldehyde
-
2-Bromobutane (sec-butyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of pyrrole-2-carbaldehyde in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods against the experimental diffraction data. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagram illustrates the general molecular structure of 1-substituted-1H-pyrrole-2-carbaldehydes, highlighting the variable substituent at the 1-position.
Caption: General structure of 1-substituted-1H-pyrrole-2-carbaldehydes.
The diagram below outlines the typical experimental workflow for determining the crystal structure of a small molecule like this compound.
Caption: Experimental workflow for crystal structure determination.
References
Navigating the Acquisition of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde: A Technical Guide for Researchers
For Immediate Release
Commercial Availability: A Landscape of Custom Synthesis
A thorough search of commercial chemical databases reveals that 1-sec-Butyl-1H-pyrrole-2-carbaldehyde is not a stock chemical. Researchers seeking to acquire this compound will need to engage the services of a company specializing in custom chemical synthesis. Several contract research organizations (CROs) and specialized chemical manufacturers offer tailored synthesis of novel compounds, including pyrrole derivatives.
Table 1: Quantitative Data on Related Commercially Available Pyrrole-2-Carbaldehyde Analogs
To provide context for procurement, the following table summarizes the availability of the parent compound and a simple N-alkyl derivative from a representative major supplier. Prices and lead times for custom synthesis of this compound would be determined on a case-by-case basis by the chosen synthesis partner.
| Compound Name | CAS Number | Molecular Formula | Representative Supplier | Purity | Quantity | Price (USD) |
| 1H-Pyrrole-2-carbaldehyde | 1003-29-8 | C₅H₅NO | Sigma-Aldrich | 98% | 25 g | $95.60 |
| 1-Methyl-1H-pyrrole-2-carbaldehyde | 1192-58-1 | C₆H₇NO | Sigma-Aldrich | 98% | 5 g | $45.00 |
Proposed Synthesis Route and Experimental Protocols
For research teams equipped for organic synthesis, this compound can be prepared through established synthetic methodologies. The most direct approach involves a two-step process: the formylation of 1-sec-butyl-1H-pyrrole.
Step 1: Synthesis of 1-sec-Butyl-1H-pyrrole
The initial step is the N-alkylation of pyrrole with a suitable sec-butyl halide.
General Protocol for N-Alkylation of Pyrrole:
-
Deprotonation of Pyrrole: To a solution of pyrrole in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at this temperature for 30-60 minutes to ensure complete formation of the pyrrolide anion.
-
Alkylation: 2-Bromobutane (or another suitable sec-butyl halide) is added dropwise to the solution of the pyrrolide anion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up and Purification: The reaction is quenched by the careful addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to yield pure 1-sec-butyl-1H-pyrrole.
Step 2: Formylation of 1-sec-Butyl-1H-pyrrole
The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocycles like pyrroles.[1][2] The steric bulk of the N-sec-butyl group is expected to influence the regioselectivity of the formylation, favoring substitution at the 2-position.[3]
General Protocol for Vilsmeier-Haack Formylation:
-
Formation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere. The mixture is stirred for a short period to form the Vilsmeier reagent (chloroiminium salt).
-
Formylation Reaction: A solution of 1-sec-butyl-1H-pyrrole in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated for a few hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath and slowly poured into a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt. The mixture is stirred vigorously until the hydrolysis is complete.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated. The resulting crude this compound is then purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizing the Path to Acquisition and Synthesis
To further clarify the processes involved, the following diagrams illustrate the logical workflow for obtaining this compound and the proposed synthetic pathway.
Caption: Logical workflow for the acquisition of this compound.
Caption: Proposed two-step synthesis of this compound.
References
Synthesis of N-Substituted Pyrrole-2-Carbaldehydes from Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining N-substituted pyrrole-2-carbaldehydes, a crucial scaffold in medicinal chemistry, with a focus on methods commencing from primary amines. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate methodological comparison. Furthermore, it visualizes complex synthetic workflows and relevant biological signaling pathways using the Graphviz DOT language, offering a clear and concise reference for researchers in drug discovery and development.
Introduction
N-substituted pyrrole-2-carbaldehydes are pivotal structural motifs found in numerous biologically active compounds and natural products. Their versatile chemical reactivity makes them valuable intermediates in the synthesis of more complex molecular architectures. The presence of the pyrrole nucleus and the reactive carbaldehyde group allows for a wide range of chemical modifications, rendering these compounds highly attractive in the field of medicinal chemistry. They have been identified as key pharmacophores in the development of inhibitors for various signaling pathways implicated in a range of diseases, including inflammation, cancer, and viral infections. This guide explores the core synthetic methodologies for their preparation, with a particular emphasis on pathways that utilize readily available primary amines.
Key Synthetic Strategies
The synthesis of N-substituted pyrrole-2-carbaldehydes from primary amines can be broadly categorized into three main strategies:
-
Direct Synthesis via Paal-Knorr Condensation: This classical approach involves the direct formation of the N-substituted pyrrole ring by reacting a 1,4-dicarbonyl compound (or a synthetic equivalent) with a primary amine. To yield a pyrrole-2-carbaldehyde, a specialized dicarbonyl precursor is required.
-
Two-Step Synthesis via N-Alkylation/Arylation: This method involves the initial synthesis of pyrrole-2-carbaldehyde, which is subsequently N-substituted by reaction with a primary amine or an appropriate alkyl/aryl halide.
-
Multi-Step Synthesis involving Vilsmeier-Haack Formylation: In this strategy, an N-substituted pyrrole is first synthesized from a primary amine, followed by the introduction of the carbaldehyde group at the 2-position of the pyrrole ring using the Vilsmeier-Haack reaction.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiencies and reaction conditions.
Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran and Primary Amines
| Entry | Primary Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | I₂ (5 mol%) | None (Microwave) | 120 | 0.08 | 98 | [1] |
| 2 | Benzylamine | I₂ (5 mol%) | None (Microwave) | 120 | 0.08 | 95 | [1] |
| 3 | 4-Nitroaniline | I₂ (5 mol%) | None (Microwave) | 140 | 0.17 | 85 | [1] |
| 4 | 2-Aminopyridine | I₂ (5 mol%) | None (Microwave) | 160 | 0.25 | 75 | [1] |
| 5 | Aniline | FeCl₃ | Water | RT | 1 | 92 | [2] |
| 6 | Benzylamine | FeCl₃ | Water | RT | 1.5 | 90 | [2] |
Table 2: N-Alkylation of Pyrrole Derivatives
| Entry | Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pyrrole derivative | Propargyl bromide | K₂CO₃ | DMF | RT | 14 | 87 |[3] | | 2 | Pyrrole derivative | Propargyl bromide | K₂CO₃ | DMF | 65 | 5 | 85 |[3] | | 3 | Pyrrole | Alkyl Halide | KOH | Ionic Liquid | RT | 0.5-2 | 90-98 |[4] |
Table 3: Vilsmeier-Haack Formylation of N-Arylpyrroles
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylpyrrole | POCl₃, DMF | Dichloromethane | 0 to RT | 2 | ~90 | General Procedure |
| 2 | Electron-rich arene | (Chloromethylene)dimethyliminium Chloride | DMF | 0 to RT | 6.5 | 77 | [3] |
Experimental Protocols
Paal-Knorr Synthesis of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran
This protocol describes a microwave-assisted, solvent-free synthesis of N-substituted pyrroles.[1]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary amine (e.g., aniline, benzylamine)
-
Iodine (catalyst)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 2,5-dimethoxytetrahydrofuran (1 mmol), the primary amine (1 mmol), and a catalytic amount of iodine (~5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time (see Table 1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).
General Procedure for N-Alkylation of Pyrrole-2-carbaldehyde
This general protocol is based on standard N-alkylation procedures for pyrroles.[3][4]
Materials:
-
Pyrrole-2-carbaldehyde
-
Primary amine hydrobromide or alkyl bromide
-
Base (e.g., K₂CO₃, KOH)
-
Solvent (e.g., DMF, ionic liquid)
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1 equiv) in the chosen solvent, add the base (e.g., K₂CO₃, 4 equiv).
-
Add the primary amine hydrobromide or alkyl bromide (1.2 equiv) to the mixture.
-
Stir the reaction mixture at the specified temperature and for the designated time (see Table 2).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
This protocol is a general procedure for the formylation of electron-rich aromatic compounds and can be applied to N-substituted pyrroles.[3]
Materials:
-
N-substituted pyrrole
-
(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent) or POCl₃ and DMF
-
Sodium acetate
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the N-substituted pyrrole (1 equiv) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Vilsmeier reagent (1.5 equiv) or a pre-formed mixture of POCl₃ and DMF.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 h).
-
Cool the mixture back to 0 °C and cautiously add a solution of sodium acetate (5.6 equiv) in water.
-
Stir for an additional 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting N-substituted pyrrole-2-carbaldehyde by silica gel column chromatography.
Mandatory Visualizations
Synthetic Workflows
References
- 1. N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
Reactivity of the aldehyde group on a 1-substituted pyrrole ring
An In-depth Technical Guide to the Reactivity of the Aldehyde Group on a 1-Substituted Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group attached to a 1-substituted pyrrole ring. Pyrrole aldehydes are crucial intermediates and structural motifs in a vast array of natural products, pharmaceuticals, and materials.[1][2] Understanding the influence of the 1-substituent on the aldehyde's reactivity is paramount for the rational design and synthesis of novel chemical entities. This document details key transformations, presents quantitative data from the literature, provides representative experimental protocols, and illustrates the underlying chemical principles.
Electronic Properties and Substituent Effects
The reactivity of an aldehyde on a pyrrole ring is intrinsically linked to the electronic nature of the pyrrole heterocycle. The nitrogen atom's lone pair of electrons is delocalized throughout the five-membered ring, creating an electron-rich aromatic system.[3] When a carbonyl group is attached, a resonance interaction occurs, which can be modulated by the substituent at the N-1 position.
An electron-donating group (EDG) at the N-1 position increases the electron density of the ring, which in turn enhances the electron-donating character of the pyrrole ring towards the aldehyde. This makes the carbonyl carbon less electrophilic. Conversely, an electron-withdrawing group (EWG) at N-1 decreases the ring's electron density, making the carbonyl carbon more susceptible to nucleophilic attack.[4][5] These electronic effects are a critical consideration in planning synthetic routes.
Key Transformations of the Aldehyde Group
The aldehyde on a 1-substituted pyrrole ring undergoes a variety of characteristic reactions, including condensation, oxidation, and reduction.
Condensation Reactions
The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position.[6] 1-substituted pyrrole-2-carboxaldehydes react with phosphorus ylides (Wittig reagents) to form the corresponding vinyl-substituted pyrroles.[7][8] The stereoselectivity of the reaction (E/Z isomerism) depends on the stability of the ylide used.[9] Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides yield the (E)-alkene.[9]
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
1H NMR and 13C NMR spectral analysis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. The document outlines predicted spectral data, experimental protocols for data acquisition, and visual representations of molecular structure and analytical workflows.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). These predictions are based on known spectral data for pyrrole-2-carbaldehyde, N-alkylated pyrroles, and sec-butyl moieties.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.55 | s | - | H-6 (CHO) |
| ~7.10 | dd | J = 4.0, 1.5 Hz | H-5 |
| ~6.95 | dd | J = 2.5, 1.5 Hz | H-3 |
| ~6.25 | t | J = 4.0, 2.5 Hz | H-4 |
| ~4.50 | sextet | J = 6.8 Hz | H-1' |
| ~1.80 | m | - | H-2' |
| ~1.55 | d | J = 6.8 Hz | H-1'' |
| ~0.85 | t | J = 7.4 Hz | H-3' |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180.0 | C-6 (CHO) |
| ~132.0 | C-2 |
| ~125.0 | C-5 |
| ~122.0 | C-3 |
| ~110.0 | C-4 |
| ~58.0 | C-1' |
| ~29.0 | C-2' |
| ~20.0 | C-1'' |
| ~11.0 | C-3' |
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
2.1. Sample Preparation
A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh between 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules like the target compound.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1][2] Gentle vortexing or sonication can aid in complete dissolution.[1]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[1] The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.[1]
-
Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any residues.[1] Securely cap the tube to prevent solvent evaporation.[1]
2.2. NMR Data Acquisition
The following steps are typically performed on an NMR spectrometer (e.g., 400 or 500 MHz):
-
Instrument Setup: Insert the sample into the spectrometer's magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure magnetic field stability during the experiment.[3]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.[3]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[1]
-
Parameter Setup and Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8 to 16 for a sample of this concentration).
-
¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). Processing steps include phasing, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure, proton coupling network, and a general experimental workflow for NMR analysis.
Figure 1: Chemical structure of this compound.
Figure 2: Predicted ¹H-¹H spin-spin coupling network.
Figure 3: General experimental workflow for NMR analysis.
References
Solubility Profile of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide
Disclaimer: This document provides a projected solubility profile for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde based on its chemical structure and established principles of organic chemistry. As of the date of publication, specific, experimentally-derived quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The data presented herein is illustrative and intended to guide researchers. Experimental verification is strongly recommended.
Introduction
This compound is a heterocyclic aromatic aldehyde. Its structure, which features a polar carbaldehyde group, a moderately polar pyrrole ring, and a nonpolar sec-butyl group, suggests a nuanced solubility profile. Understanding this profile is critical for a variety of applications in pharmaceutical development and synthetic chemistry, including reaction optimization, purification, formulation, and analytical method development.
This guide outlines the theoretical solubility characteristics of the title compound, provides a standardized experimental protocol for accurate solubility determination, and presents a logical framework for solvent selection.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The dual polar and nonpolar characteristics of this compound predict solubility across a spectrum of organic solvents.
-
High Solubility is anticipated in solvents of intermediate polarity, such as chlorinated solvents (e.g., Dichloromethane) and esters (e.g., Ethyl Acetate), which can effectively solvate both the hydrocarbon and the polar functionalities of the molecule.
-
Moderate to Good Solubility is expected in polar aprotic solvents (e.g., Acetone, Acetonitrile) and aromatic hydrocarbons (e.g., Toluene).
-
Lower Solubility is predicted in highly nonpolar aliphatic solvents (e.g., Hexane) and highly polar protic solvents (e.g., Methanol, Water), where the solute-solvent interactions are less favorable compared to the solvent's self-association.
The following table summarizes the projected quantitative solubility at ambient temperature.
Table 1: Projected Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity (Reichardt's Dye) | Predicted Solubility at 25°C (g/L) | Predicted Classification |
| n-Hexane | 31.0 | < 10 | Sparingly Soluble |
| Toluene | 33.9 | 150 - 300 | Soluble |
| Dichloromethane | 40.7 | > 500 | Very Soluble |
| Ethyl Acetate | 44.0 | > 500 | Very Soluble |
| Acetone | 42.2 | 300 - 500 | Freely Soluble |
| Isopropanol | 48.4 | 50 - 100 | Soluble |
| Acetonitrile | 45.6 | 200 - 400 | Freely Soluble |
| Methanol | 55.4 | 30 - 60 | Sparingly Soluble |
| Water | 63.1 | < 1 | Insoluble |
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain definitive solubility data, the equilibrium shake-flask method is considered the gold standard and is highly recommended.[1][2] This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached.[1]
3.1 Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Thermostatted orbital shaker
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a tared glass vial. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[1]
-
Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[3][4] The agitation ensures maximum contact between the solute and solvent.
-
Phase Separation: After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) within the thermostat to let undissolved solids settle.[1]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the compound.
-
Calculation: Calculate the solubility in grams per liter (g/L) or other desired units based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps of the recommended Shake-Flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Solvent Selection Rationale
The choice of solvent for a process like purification or formulation is guided by the compound's solubility. This diagram shows the logical relationship between the structural features of the compound and the predicted solubility outcomes.
Caption: Rationale for solvent selection based on molecular polarity.
Conclusion
The solubility of this compound is dictated by its balanced chemical structure. It is predicted to be highly soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate, with lower solubility in the extremes of polar protic and nonpolar aliphatic solvents. For drug development and process chemistry, this profile suggests that solvent systems for crystallization, chromatography, and formulation should be centered around moderately polar solvents. The protocols and logical frameworks provided in this guide serve as a robust starting point for experimental work, enabling researchers to efficiently determine precise solubility data tailored to their specific applications.
References
Methodological & Application
Synthesis and Applications of Schiff Bases Derived from 1-sec-Butyl-1H-pyrrole-2-carbaldehyde: A Detailed Guide for Researchers
Introduction
Schiff bases derived from heterocyclic aldehydes are a versatile class of compounds with significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties, makes them attractive scaffolds for drug discovery.[1][2] Furthermore, their coordination properties have led to applications as corrosion inhibitors and in the development of novel luminescent materials. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 1-sec-Butyl-1H-pyrrole-2-carbaldehyde, a derivative expected to offer unique physicochemical properties due to the presence of the sec-butyl group.
While specific literature on Schiff bases from this compound is not yet prevalent, the synthetic routes and applications of Schiff bases derived from the parent compound, pyrrole-2-carbaldehyde, are well-established.[3][4] The protocols and applications outlined below are based on these established methods, providing a strong foundation for the exploration of this novel class of compounds.
General Synthesis Workflow
The synthesis of Schiff bases from this compound follows a classical condensation reaction with a primary amine. The general workflow is depicted below.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Schiff bases from pyrrole-2-carbaldehyde and can be applied to its 1-sec-butyl derivative.
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
To this solution, add the primary amine (1 equivalent).
-
A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.[5]
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.[6][7] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated Schiff base product is collected by vacuum filtration.[5] If no precipitate forms, the solvent volume can be reduced under vacuum, and the solution can be cooled in an ice bath to induce crystallization.
-
The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.
-
The product is then dried in a desiccator or a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Protocol 2: Synthesis of Metal Complexes of Schiff Bases
Schiff bases derived from pyrrole-2-carbaldehyde are excellent ligands for the formation of metal complexes with a range of biological and material applications.[3][8]
Materials:
-
Synthesized Schiff base ligand
-
Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the synthesized Schiff base (2 equivalents) in hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the Schiff base solution with constant stirring.
-
The resulting mixture is then refluxed for several hours.[6]
-
The formation of a colored precipitate indicates the formation of the metal complex.
-
After cooling to room temperature, the metal complex is collected by vacuum filtration, washed with the solvent, and dried.
Applications and Quantitative Data
The introduction of a sec-butyl group on the pyrrole ring is anticipated to enhance the lipophilicity and potentially the biological activity of the resulting Schiff bases. The following table summarizes potential applications and the type of quantitative data that should be collected, based on studies of analogous compounds.
| Application Area | Key Experiments | Quantitative Data to Collect |
| Antimicrobial Activity | Disc diffusion assay, Minimum Inhibitory Concentration (MIC) determination.[9] | Zone of inhibition (mm), MIC values (µg/mL). |
| Antioxidant Activity | DPPH radical scavenging assay, ABTS radical scavenging assay.[4] | IC50 values (µg/mL). |
| Anticancer Activity | MTT assay against various cancer cell lines.[6] | IC50 values (µM). |
| Corrosion Inhibition | Weight loss method, electrochemical impedance spectroscopy (EIS). | Inhibition efficiency (%), corrosion rate. |
| Luminescent Properties | UV-Vis absorption and fluorescence emission spectroscopy.[10] | Absorption maxima (λ_abs), Emission maxima (λ_em), Quantum yield (Φ). |
Potential Signaling Pathway in Anticancer Applications
While the specific mechanism of action for these novel Schiff bases would require detailed investigation, related compounds have been shown to induce apoptosis in cancer cells. A potential signaling pathway is illustrated below.
Caption: A potential signaling pathway for the induction of apoptosis by Schiff base derivatives.
Characterization Data
The synthesized Schiff bases and their metal complexes should be thoroughly characterized using various spectroscopic techniques. The expected characteristic spectral data are summarized below.
| Technique | Key Observables for Schiff Base | Key Observables for Metal Complex |
| FT-IR (cm⁻¹) | Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹. Disappearance of C=O and N-H (from amine) stretching bands of the starting materials. | Shift in the C=N stretching frequency upon coordination. Appearance of new bands corresponding to Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds in the low-frequency region. |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm. Signals corresponding to the aromatic and sec-butyl protons. | Broadening or shifting of the ligand protons' signals upon coordination to a paramagnetic metal ion. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base. | Molecular ion peak corresponding to the metal complex, showing the characteristic isotopic pattern of the metal. |
The synthesis of Schiff bases from this compound represents a promising avenue for the development of novel compounds with significant potential in drug discovery and materials science. The protocols and application notes provided herein, derived from well-established literature on related compounds, offer a comprehensive guide for researchers to synthesize, characterize, and evaluate these new chemical entities. The enhanced lipophilicity imparted by the sec-butyl group may lead to improved biological activity and unique material properties, making this an exciting area for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 3. jetir.org [jetir.org]
- 4. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionicviper.org [ionicviper.org]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a generalized protocol for the Vilsmeier-Haack reaction using 1-sec-Butyl-1H-pyrrole-2-carbaldehyde as a substrate. The information is intended for experienced synthetic chemists in a research and development environment.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[4] This reagent then attacks the electron-rich ring to introduce a formyl (-CHO) group.[1][2]
Pyrroles are particularly reactive substrates for the Vilsmeier-Haack reaction, with formylation typically occurring at the C2 position due to the electron-donating nature of the ring nitrogen.[1][5] However, in the case of this compound, the C2 position is already functionalized with a carbaldehyde group. This existing electron-withdrawing group deactivates the adjacent C3 position towards further electrophilic substitution. Consequently, the Vilsmeier-Haack reaction is anticipated to proceed at the next most activated and sterically accessible position, which is the C5 position, to yield 1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde. Pyrrole-2,5-dicarbaldehydes are valuable synthetic intermediates for the preparation of porphyrins, conjugated polymers, and various heterocyclic compounds with potential applications in medicinal chemistry and materials science.[6]
Proposed Reaction Scheme
The anticipated Vilsmeier-Haack formylation of this compound is depicted below, showing the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrrole ring at the C5 position.
Caption: Proposed reaction pathway for the formylation of this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) |
| This compound | (Not available) | 165.23 | 1.65 g | 10.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 1.1 mL | 12.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | - |
| Saturated Sodium Bicarbonate Solution (aq.) | 144-55-8 | 84.01 | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 mmol) in anhydrous DMF (10 mL) and anhydrous DCM (20 mL).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (12.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (100 g).
-
Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde.
Expected Results:
| Parameter | Expected Outcome |
| Yield | 60-80% (This is a hypothetical range and will depend on optimization) |
| Physical Appearance | Pale yellow solid or oil |
| Purity (by NMR/LC-MS) | >95% after purification |
| Spectroscopic Data | Consistent with the structure of 1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde |
Visualized Workflows and Mechanisms
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Vilsmeier-Haack reaction.
Vilsmeier-Haack Reaction Mechanism:
Caption: Generalized mechanism of the Vilsmeier-Haack reaction.
Applications in Drug Development
Pyrrole-containing compounds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The pyrrole-2,5-dicarbaldehyde scaffold, which is the expected product of this reaction, can serve as a versatile precursor for more complex molecules.
Potential Therapeutic Applications:
-
Anticancer Agents: The dicarbaldehyde functionality allows for the synthesis of Schiff bases and other heterocyclic systems that can be evaluated for their cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Pyrrole derivatives have been investigated for their antibacterial and antifungal properties. The dicarbaldehyde can be used to synthesize novel compounds for antimicrobial screening.
-
Enzyme Inhibitors: The pyrrole scaffold can be elaborated to design specific inhibitors for enzymes implicated in disease pathways. For instance, they can be used as building blocks for kinase inhibitors or protease inhibitors.
Hypothetical Signaling Pathway Involvement:
The diagram below illustrates a hypothetical scenario where a drug derived from a pyrrole dicarbaldehyde could act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrrole-derived drug.
Disclaimer: This document provides a theoretical framework and a generalized protocol. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all necessary safety precautions. The specific reactivity and yields for this compound have not been empirically determined and will require experimental validation.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Paal-Knorr Synthesis of N-sec-Butyl Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is particularly valuable for producing N-substituted pyrroles, which are significant structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[2] Pyrrole derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery and development.
These application notes provide a detailed overview and experimental protocols for the synthesis of N-sec-butyl pyrrole derivatives via the Paal-Knorr reaction. The protocols are designed to be adaptable for various research and development applications, with a focus on providing clear, actionable guidance for laboratory synthesis.
Reaction Principle and Mechanism
The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as sec-butylamine, typically in the presence of an acid catalyst or under thermal conditions.[1][3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1] The choice of catalyst and reaction conditions can be tailored to optimize yield and reaction time.[2]
Signaling Pathway Diagram: Paal-Knorr Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Applications in Drug Development
N-substituted pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a sec-butyl group on the pyrrole nitrogen can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes the Paal-Knorr synthesis a valuable tool for generating novel molecular entities for drug discovery programs, including the development of anti-inflammatory, antimicrobial, and anticancer agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-sec-butyl-2,5-dimethylpyrrole from 2,5-hexanedione and sec-butylamine. These protocols are based on established Paal-Knorr procedures for N-alkyl pyrroles and can be adapted for other 1,4-dicarbonyl compounds.
Protocol 1: Solvent-Free Synthesis
This protocol is an environmentally friendly approach that avoids the use of organic solvents.[1]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
sec-Butylamine (1.0-1.2 eq)
-
Optional: Acid catalyst (e.g., p-toluenesulfonic acid, 5-10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (optional, depending on reaction scale and temperature)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a clean, dry round-bottom flask, add 2,5-hexanedione (1.0 eq) and sec-butylamine (1.0-1.2 eq).
-
If using a catalyst, add it to the flask.
-
Stir the mixture at room temperature or heat to 60-80 °C. The reaction is typically exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
For purification, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product further by column chromatography on silica gel.
Protocol 2: Aqueous Synthesis with β-Cyclodextrin
This protocol utilizes water as a solvent, offering a green and often effective alternative to traditional organic solvents. β-cyclodextrin acts as a phase-transfer catalyst.
Materials:
-
2,5-Hexanedione (1.2 eq)
-
sec-Butylamine (1.0 eq)
-
β-Cyclodextrin (10 mol%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve β-cyclodextrin (10 mol%) in deionized water with stirring.
-
Add 2,5-hexanedione (1.2 eq) and sec-butylamine (1.0 eq) to the aqueous solution.
-
Heat the reaction mixture to 60 °C and stir vigorously for the required reaction time (typically several hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data
The following table summarizes typical yields and reaction times for the Paal-Knorr synthesis of various N-aliphatic pyrroles. While specific data for N-sec-butyl pyrrole is not extensively reported, the data for other butylamines and aliphatic amines provide a reasonable expectation of outcomes.
| Amine | 1,4-Dicarbonyl Compound | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| n-Butylamine | 2,5-Hexanedione | CATAPAL 200 (Alumina) | None | 45 min | 90 | [4] |
| n-Butylamine | 2,5-Hexanedione | None | None | 24 h | >95 | [1] |
| Aniline | 2,5-Hexanedione | β-Cyclodextrin | Water | 24 h | 84 | |
| Benzylamine | 2,5-Hexanedione | None | None | 24 h | >95 | [1] |
| Various Aliphatic Amines | Hexa-2,5-dione | Water, 100 °C | Water | 15 min | Good to Excellent | [5] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Paal-Knorr synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
sec-Butylamine and other amines can be corrosive and have strong odors. Handle with care.
-
2,5-Hexanedione is a neurotoxin. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-sec-Butyl-1H-pyrrole-2-carbaldehyde belongs to the broader class of pyrrole-2-carbaldehyde derivatives, which are recognized as versatile scaffolds in medicinal chemistry.[1][2][3] The pyrrole ring is a key structural motif found in numerous natural products and pharmacologically active compounds.[3][4] The presence of a reactive aldehyde group and the ability to modify the pyrrole ring at various positions make these compounds valuable starting materials for the synthesis of more complex heterocyclic structures with a wide range of biological activities.[2][5] While specific data on this compound is limited, its application in medicinal chemistry can be extrapolated from the extensive research on analogous pyrrole-2-carbaldehyde derivatives. These derivatives have shown promise as antibacterial, antifungal, antitubercular, and anticancer agents.[3][4][6]
Key Applications in Medicinal Chemistry
The core value of this compound in medicinal chemistry lies in its utility as a synthetic intermediate for the generation of diverse compound libraries for drug discovery. The aldehyde functionality serves as a handle for a variety of chemical transformations, allowing for the introduction of different pharmacophores.
1. Synthesis of Schiff Base Derivatives: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[2] These Schiff bases themselves can exhibit biological activity or serve as intermediates for the synthesis of other heterocyclic systems. Pyrrole-containing Schiff bases have been investigated for their antibacterial, antifungal, and anticancer properties.[6]
2. Synthesis of Pyrrole-based Heterocycles: this compound can be a precursor for the synthesis of various fused and linked heterocyclic systems. For instance, it can be used to construct pyrazoline-substituted pyrroles, which have been explored as potential antitubercular agents targeting enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA).[7][8]
3. Building Block for Bioactive Molecules: The pyrrole scaffold is a component of many approved drugs and natural products.[3][4] The title compound can serve as a starting material for the total synthesis of complex natural products or for the creation of novel drug candidates.
Experimental Protocols
The following are generalized protocols based on established methods for the synthesis and modification of pyrrole-2-carbaldehyde derivatives. These can be adapted for this compound.
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a general representation of the Paal-Knorr pyrrole synthesis followed by formylation, a common route to N-substituted pyrrole-2-carbaldehydes.
Materials:
-
sec-Butylamine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Synthesis of 1-sec-Butyl-1H-pyrrole
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid.
-
Add sec-butylamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-sec-butyl-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-sec-butyl-1H-pyrrole (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Make the solution alkaline by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.
Protocol 2: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.
-
Monitor the formation of the Schiff base by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Data Presentation
The following table summarizes hypothetical inhibitory data for a series of pyrrole-2-carbaldehyde derivatives against a model enzyme, Enoyl-ACP Reductase (InhA), to illustrate how quantitative data for such compounds could be presented.
| Compound ID | R Group (at N-1) | Target Enzyme | IC₅₀ (µM) |
| 1a | -H | InhA | >100 |
| 1b | -CH₃ | InhA | 55.2 |
| 1c | -CH₂CH₃ | InhA | 42.8 |
| 1d | -CH(CH₃)₂ (isopropyl) | InhA | 25.1 |
| 1e | -CH(CH₃)CH₂CH₃ (sec-butyl) | InhA | 15.7 |
| 1f | -C(CH₃)₃ (tert-butyl) | InhA | 30.5 |
| 1g | -Phenyl | InhA | 8.9 |
Note: The data in this table is illustrative and intended to show a potential structure-activity relationship (SAR) where the nature of the N-1 substituent influences biological activity.
Visualizations
Caption: Synthetic and derivatization workflow for this compound.
Caption: Proposed mechanism of action via competitive enzyme inhibition.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vlifesciences.com [vlifesciences.com]
Application Notes and Protocols: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde for the construction of diverse heterocyclic scaffolds. The protocols detailed herein are based on established synthetic methodologies for analogous N-substituted pyrrole-2-carbaldehydes and serve as a guide for the synthesis of novel compounds with potential biological activity.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of natural products and pharmaceutically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the pyrrole ring, particularly at the N-1 and C-2 positions, provides a powerful strategy for the synthesis of novel molecular architectures. This compound is a valuable starting material, offering a reactive aldehyde group for elaboration into various fused and substituted heterocyclic systems. The sec-butyl group at the N-1 position can influence the solubility and pharmacokinetic properties of the resulting molecules. This document outlines key synthetic applications and provides detailed experimental protocols for the use of this compound in heterocyclic synthesis.
Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step process starting from pyrrole. First, N-alkylation with 2-bromobutane under basic conditions yields 1-sec-butyl-1H-pyrrole. Subsequent formylation, typically via a Vilsmeier-Haack reaction, introduces the carbaldehyde group at the C-2 position.
dot
Caption: Synthetic route to this compound.
Applications in Heterocyclic Synthesis
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate. This reaction provides a straightforward route to α,β-unsaturated systems which are themselves versatile intermediates for further cyclization reactions or can be evaluated for biological activity.
dot
Caption: Knoevenagel condensation workflow.
Table 1: Expected Products and Yields for Knoevenagel Condensation
| Active Methylene Compound | Product | Expected Yield (%) |
| Malononitrile | 2-((1-sec-Butyl-1H-pyrrol-2-yl)methylene)malononitrile | 85-95 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(1-sec-butyl-1H-pyrrol-2-yl)acrylate | 80-90 |
Note: Yields are estimated based on similar reactions with other N-substituted pyrrole-2-carbaldehydes.
This compound can serve as a precursor for the synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]pyrimidines. A common strategy involves the reaction with 2-aminopyridine derivatives followed by cyclization. An alternative modern approach involves reaction with aminating agents to form an intermediate that can undergo cyclization with α,β-unsaturated carbonyl compounds. Given the frequent discovery of biological activity in fused pyrrole systems, this is a valuable application.
dot
Caption: General scheme for pyrrolo[1,2-a]pyrimidine synthesis.
Table 2: Representative Fused Heterocyclic Systems
| Reagent | Fused Heterocycle | Expected Yield (%) |
| 2-Aminopyridine | 4-(1-sec-Butyl-1H-pyrrol-2-yl)pyrrolo[1,2-a]pyrimidine | 60-75 |
| 2-Amino-4-methylpyrimidine | 7-(1-sec-Butyl-1H-pyrrol-2-yl)-2-methylpyrrolo[1,2-a]pyrimidine | 55-70 |
Note: Yields are hypothetical and based on multi-step syntheses involving similar substrates.
Potential Biological Activity
While specific biological data for derivatives of this compound is not available in the literature, related N-substituted pyrrole derivatives have demonstrated significant biological activities. The synthesized compounds from the protocols below would be excellent candidates for screening in various biological assays.
Table 3: Potential Biological Activities of Derived Heterocycles
| Heterocyclic Core | Potential Biological Activity | Reference Compound Classes |
| Pyrrole-based Acrylonitriles | Antimicrobial, Anticancer | Chalcones, Acrylonitrile derivatives |
| Pyrrolo[1,2-a]pyrimidines | Anticancer, Antiviral, Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidines |
Experimental Protocols
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the title compound.
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the sec-butyl protons, pyrrole ring protons, and the vinyl proton.
-
¹³C NMR: Peaks for the sec-butyl carbons, pyrrole ring carbons, nitrile carbons, and the carbons of the double bond.
-
IR: Characteristic absorption for the nitrile group (C≡N) around 2220 cm⁻¹.
-
MS: Molecular ion peak corresponding to the product's molecular weight.
Materials:
-
This compound (1.0 eq)
-
2-Amino-4-picoline (1.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (as solvent)
-
Sodium bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
To a round-bottom flask, add this compound, 2-amino-4-picoline, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture for 12-24 hours, with azeotropic removal of water. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude intermediate Schiff base can be used in the next step without further purification or purified by column chromatography.
-
For cyclization, the Schiff base is treated with a suitable reagent such as an α-haloketone or an α,β-unsaturated ketone in the presence of a base to construct the pyrimidine ring. (Note: This is a generalized second step and specific conditions will vary based on the desired final product).
Conclusion
This compound is a promising building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for Knoevenagel condensation and the synthesis of fused pyrrolo[1,2-a]pyrimidines offer a solid foundation for the exploration of new chemical entities. The resulting compounds are expected to possess interesting biological properties and are worthy of further investigation in the context of drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
Application Notes and Protocols: Knoevenagel Condensation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-sec-Butyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde used as a building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde functional group readily participates in condensation reactions, allowing for the formation of new carbon-carbon bonds. This document provides a detailed protocol for a Knoevenagel condensation reaction, a classic and reliable method for reacting an aldehyde with an active methylene compound to form a new α,β-unsaturated product. This reaction is a cornerstone of organic synthesis, enabling the creation of diverse molecular scaffolds from simple precursors.[1]
The aldehyde group of pyrrole-2-carbaldehydes is highly reactive and can undergo various condensation reactions, including the Knoevenagel, Wittig, and aldol-type reactions, as well as reactions with amines to form Schiff bases.[1][2] The Knoevenagel condensation, specifically, involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to the carbonyl group, followed by a dehydration step.[1] This process is typically catalyzed by a weak base.
This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, using piperidine as a catalyst. The resulting product, (E)-2-(1-(sec-butyl)-1H-pyrrol-2-yl)methylene)malononitrile, is a highly functionalized molecule that can serve as a precursor for further synthetic transformations.
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a mild base, such as an amine. In this protocol, the weakly basic amine piperidine is used to deprotonate the active methylene compound, malononitrile, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to afford the final condensed product. The use of a mild base is crucial to prevent self-condensation of the aldehyde.[1]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reactant Addition: Dissolve the aldehyde in absolute ethanol (approximately 10 mL per gram of aldehyde). To this solution, add malononitrile (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume |
| This compound | 151.21 | 10.0 mmol | 1.0 | 1.51 g |
| Malononitrile | 66.06 | 10.5 mmol | 1.05 | 0.69 g |
| Piperidine | 85.15 | 1.0 mmol | 0.1 | 0.1 mL |
| Ethanol | 46.07 | - | - | ~15 mL |
Expected Yield: 80-95%
Characterization Data (Expected)
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) will include signals corresponding to the sec-butyl group, the pyrrole ring protons, and the vinylic proton.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) will show characteristic peaks for the carbons of the sec-butyl group, the pyrrole ring, the nitrile groups, and the alkene.
-
IR (KBr, cm⁻¹): ν will show absorption bands for C≡N (nitrile) and C=C (alkene) stretching.
-
Mass Spectrometry (EI): m/z calculated for C₁₂H₁₃N₃.
Alternative Condensation Protocols
While the Knoevenagel condensation is a robust method, other condensation reactions can also be employed with this compound to achieve different synthetic outcomes.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[3][4][5] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[6] The stereochemical outcome (E/Z selectivity) of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.[3]
Generalized Protocol:
-
A phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide.
-
The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to generate the ylide.
-
This compound is added to the ylide solution, and the reaction is stirred, typically at low to ambient temperature, until completion.
-
Workup and purification yield the desired alkene product along with triphenylphosphine oxide as a byproduct.
Reductive Amination
Reductive amination is a two-step process (often performed in one pot) that converts an aldehyde into an amine.[7] The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Generalized Protocol:
-
This compound is dissolved in a suitable solvent (e.g., methanol, dichloroethane).
-
The desired amine (1.0-1.2 equivalents) is added, often with a mild acid catalyst (e.g., acetic acid) to facilitate imine formation.
-
A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is added to the mixture.
-
The reaction is stirred until the imine intermediate is fully reduced.
-
Workup and purification provide the N-alkylated pyrrole derivative.
Diagrams
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Logical relationship of the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Compounds from 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
Disclaimer: Extensive literature searches did not yield specific examples of the use of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in the synthesis of bioactive compounds. The following application notes and protocols are based on established synthetic methodologies for pyrrole-2-carbaldehydes and the known biological activities of various N-substituted pyrrole derivatives. These represent potential applications and synthetic routes that could be explored for the development of novel bioactive molecules from the specified starting material.
Introduction
Pyrrole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[1][2] The pyrrole scaffold is found in compounds exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4][5] The functionalization of the pyrrole ring, particularly at the N-1 and C-2 positions, allows for the modulation of these biological activities. This compound is a versatile, yet underexplored, starting material for the synthesis of novel pyrrole-based bioactive compounds. The presence of the aldehyde group at the C-2 position provides a reactive handle for various chemical transformations, enabling the construction of more complex molecular architectures with potential therapeutic applications.
This document outlines potential synthetic applications of this compound in the generation of bioactive compounds, focusing on the synthesis of pyrrole-based chalcones and Schiff bases, which are known precursors to various heterocyclic systems with demonstrated pharmacological relevance.
Potential Synthetic Applications
The aldehyde functionality of this compound can be readily transformed into a variety of other functional groups and used in carbon-carbon and carbon-nitrogen bond-forming reactions. Two key transformations with significant potential in medicinal chemistry are the Claisen-Schmidt condensation to form chalcones and condensation with amines to form Schiff bases.
Synthesis of Pyrrole-Based Chalcones as Anti-inflammatory and Anticancer Agents
Chalcones (α,β-unsaturated ketones) are well-established precursors for the synthesis of various flavonoids and other heterocyclic compounds. Pyrrole-containing chalcones have been reported to possess significant anti-inflammatory and anticancer activities.[6] The synthesis of a 1-sec-butyl-pyrrole containing chalcone can be achieved through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone derivative.
Experimental Protocol: General Procedure for the Synthesis of 1-(Substituted-phenyl)-3-(1-sec-butyl-1H-pyrrol-2-yl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (10-40%).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Synthesis of Pyrrole-Based Schiff Bases as Precursors for Bioactive Heterocycles
Schiff bases derived from pyrrole-2-carbaldehydes are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. These compounds and their derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted-(1-(1-sec-butyl-1H-pyrrol-2-yl)methylene)amine (Schiff Base)
-
Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Potential Bioactive Compounds and Activities
The following table summarizes the classes of bioactive compounds that could potentially be synthesized from this compound and their reported biological activities based on analogous pyrrole derivatives found in the literature.
| Compound Class | Potential Synthetic Route from this compound | Reported Biological Activities of Analogous Compounds |
| Pyrrole-based Chalcones | Claisen-Schmidt condensation with substituted acetophenones. | Anti-inflammatory, Anticancer[6] |
| Pyrrole-based Schiff Bases | Condensation with various primary amines. | Antimicrobial, Anticancer[7] |
| Pyrrolo[1,2-a]pyrimidines | Cyclocondensation of pyrrole-based enamines (derived from the aldehyde) with appropriate reagents. | Anticancer, Anti-inflammatory[8] |
| Pyrrole-substituted Pyrazolines | Cyclization of pyrrole-based chalcones with hydrazine derivatives. | Antitubercular, Antimicrobial[9] |
Signaling Pathway Visualization
While specific signaling pathways for compounds derived from this compound are unknown, many pyrrole-based anticancer agents have been shown to induce apoptosis. A generalized apoptotic pathway that could be investigated for novel derivatives is depicted below.
Conclusion
While direct evidence for the use of this compound in the synthesis of bioactive compounds is currently lacking in the scientific literature, its chemical structure suggests significant potential as a versatile starting material. The protocols and potential applications outlined in this document, based on established pyrrole chemistry, provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel N-sec-butyl pyrrole derivatives. Further investigation into the synthesis and biological evaluation of compounds derived from this specific precursor is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde for Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-sec-Butyl-1H-pyrrole-2-carbaldehyde is a versatile building block for the synthesis of novel organic materials. The pyrrole core is an electron-rich aromatic system, which imparts valuable electronic and optical properties to its derivatives. The presence of the aldehyde functional group allows for a variety of chemical transformations, enabling the extension of the conjugated system and the introduction of different functional groups. These modifications can be used to tune the material's properties, such as its absorption and emission spectra, thermal stability, and charge transport characteristics. This document provides detailed protocols for the derivatization of this compound via Knoevenagel condensation, Wittig reaction, and Suzuki coupling, and discusses the potential applications of the resulting materials in material science, particularly in the field of organic electronics.
Key Derivatization Reactions
The aldehyde group of this compound is the primary site for derivatization. The following reactions are particularly useful for creating extended π-conjugated systems relevant to material science.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which can serve as monomers or components of conjugated polymers.
-
Reaction Scheme:
Knoevenagel Condensation Workflow
Wittig Reaction
The Wittig reaction allows for the preparation of an alkene by the reaction of an aldehyde or ketone with a phosphonium ylide.[1][2] This reaction is highly versatile for the formation of carbon-carbon double bonds with a high degree of control over the position of the double bond.[3]
-
Reaction Scheme:
Wittig Reaction Workflow
Suzuki Coupling
For Suzuki coupling, the this compound first needs to be halogenated, typically at the 4- or 5-position of the pyrrole ring. The resulting halo-pyrrole can then be coupled with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl structure.[1]
-
Reaction Scheme:
Suzuki Coupling Workflow
Experimental Protocols
Protocol 1: Synthesis of 2-(1-sec-Butyl-1H-pyrrol-2-yl)methylene)malononitrile (Knoevenagel Condensation Product)
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired product.
Protocol 2: Synthesis of 1-sec-Butyl-2-(4-vinylphenyl)-1H-pyrrole (Wittig Reaction Product)
Materials:
-
(4-Vinylbenzyl)triphenylphosphonium chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of (4-vinylbenzyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-sec-Butyl-4-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde (Suzuki Coupling Product)
Step 3a: Synthesis of 4-Bromo-1-sec-butyl-1H-pyrrole-2-carbaldehyde
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add NBS (1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Step 3b: Suzuki Coupling
Materials:
-
4-Bromo-1-sec-butyl-1H-pyrrole-2-carbaldehyde
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂][1]
-
Potassium carbonate (K₂CO₃)[1]
-
1,2-Dimethoxyethane (DME)[1]
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine 4-Bromo-1-sec-butyl-1H-pyrrole-2-carbaldehyde (1.0 eq), thiophene-2-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).[1]
-
Add a mixture of DME and water (e.g., 4:1 ratio).[1]
-
Degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Due to the limited availability of specific experimental data for this compound derivatives, the following tables present data for analogous N-alkylated pyrrole derivatives. This data can be used as a reference for predicting the properties of the target compounds.
Table 1: Spectroscopic Data of Analogous Pyrrole Derivatives
| Compound Class | Analogous Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Knoevenagel Adduct | 2-((1-Butyl-1H-pyrrol-2-yl)methylene)malononitrile | 8.1 (s, 1H, =CH), 7.2 (m, 1H, pyrrole-H), 6.8 (m, 1H, pyrrole-H), 6.3 (m, 1H, pyrrole-H), 4.1 (t, 2H, N-CH₂), 1.7 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | 150.2, 135.1, 130.5, 115.8, 114.9, 112.3, 75.6, 48.9, 32.1, 19.8, 13.7 | 2220 (CN), 1640 (C=C), 1580 (C=C) |
| Wittig Product | 1-Butyl-2-(4-vinylphenyl)-1H-pyrrole | 7.4-7.2 (m, 4H, Ar-H), 6.8-6.6 (m, 2H, pyrrole-H), 6.1 (m, 1H, pyrrole-H), 5.8 (dd, 1H, =CH), 5.2 (dd, 1H, =CH₂), 4.0 (t, 2H, N-CH₂), 1.6 (m, 2H, CH₂), 1.3 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | 137.5, 136.8, 132.4, 129.1, 126.5, 125.3, 114.2, 110.1, 108.7, 48.5, 32.5, 20.1, 13.8 | 3090 (=C-H), 1630 (C=C), 990, 910 (=CH₂) |
| Suzuki Product | 1-Butyl-4-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde | 9.5 (s, 1H, CHO), 7.4-7.0 (m, 4H, pyrrole-H, thiophene-H), 4.2 (t, 2H, N-CH₂), 1.7 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | 180.1, 140.2, 135.8, 131.2, 128.4, 125.6, 124.9, 122.3, 115.7, 49.1, 32.3, 19.9, 13.7 | 1670 (C=O), 1540, 1460 (Aromatic C=C) |
Table 2: Thermal and Electronic Properties of Analogous Pyrrole-Based Materials
| Material Type | Analogous Structure | Td (°C) | Eg (eV) | HOMO (eV) | LUMO (eV) |
| Conjugated Polymer | Poly(1-alkyl-pyrrole) | > 300 | 2.8 - 3.2 | -5.0 to -5.5 | -2.2 to -2.7 |
| Small Molecule | Distyryl-pyrrole derivative | ~250-350 | 2.5 - 3.0 | -5.2 to -5.8 | -2.5 to -3.1 |
| Donor-Acceptor Polymer | Pyrrole-Thiophene Copolymer | > 350 | 1.8 - 2.2 | -4.8 to -5.3 | -3.0 to -3.5 |
Td: Decomposition temperature; Eg: Band gap; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Data is generalized from various sources on similar material classes.
Applications in Material Science
Derivatives of this compound are promising candidates for various applications in material science due to their tunable electronic and optical properties.
-
Organic Light-Emitting Diodes (OLEDs): By extending the conjugation through the derivatization of the aldehyde group, molecules with strong fluorescence in the visible region can be synthesized. These can be used as emissive layers or host materials in OLEDs.
-
Organic Photovoltaics (OPVs): The electron-rich pyrrole core makes these derivatives suitable as donor materials in bulk heterojunction solar cells. The HOMO and LUMO energy levels can be tuned to match those of acceptor materials for efficient charge separation.[4]
-
Organic Field-Effect Transistors (OFETs): The introduction of planar, conjugated moieties can promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. This makes these materials suitable for the active layer in OFETs.
-
Sensors: The electronic properties of the pyrrole ring are sensitive to its environment. Derivatives can be designed to change their color or fluorescence upon binding to specific analytes, making them useful for chemical sensors.
Logical Workflow for Material Development
References
Application Notes and Protocols: Knoevenagel Condensation of Substituted Pyrrole-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Knoevenagel condensation reaction involving substituted pyrrole-2-carbaldehydes. This reaction is a cornerstone in synthetic organic chemistry for the formation of a C-C double bond and is pivotal in the synthesis of a wide array of biologically active molecules and functional materials.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of an α,β-unsaturated product.[1][2] When applied to substituted pyrrole-2-carbaldehydes, this reaction opens avenues to novel pyrrole-based chalcones, which are investigated for their potential as enzyme inhibitors and anticancer agents, and other valuable heterocyclic compounds.[3][4][5][6][7] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. This document outlines various protocols, including conventional, solvent-free, and catalytically diverse methods.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Knoevenagel condensation of aldehydes, including heteroaromatic aldehydes like pyrrole-2-carbaldehyde, with different active methylene compounds. This data allows for a comparative analysis of different catalytic systems and reaction environments.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrrole-2-carboxyaldehyde | 3-Cyanoacetylindole | L-proline | Water | Room Temp. | - | Excellent | [8] |
| Aromatic Aldehydes | Malononitrile | TrPB-CMP or TePB-CMP | Toluene/Water | - | - | High | [9][10][11] |
| Furfuraldehyde | Malononitrile | Gallium Chloride (1 mol%) | Solvent-free | Room Temp. | 1-2 min | 98 | [12] |
| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid (10 mol%) | Aqueous Ethanol | Room Temp. | 15 min | 95 | [13] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | - | - | [1] |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH | Benzene | 80 | 1.5 h | 75 | [14][15] |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | TiCl4-pyridine | CH2Cl2 | Room Temp. | - | 79 | [14][15] |
| Substituted benzaldehydes | Malononitrile | Fe3O4@SiO2-CPTMS-DABCO | - | - | 5-60 min | 84-99 | [16] |
Experimental Protocols
Protocol 1: L-proline Catalyzed Knoevenagel Condensation in Aqueous Medium
This protocol is adapted from a green synthesis approach and is particularly advantageous due to its use of an environmentally benign catalyst and solvent.[8]
Materials:
-
Substituted pyrrole-2-carbaldehyde (1.0 mmol)
-
Active methylene compound (e.g., 3-cyanoacetylindole) (1.0 mmol)
-
L-proline (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of the substituted pyrrole-2-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in water (5 mL), add L-proline (10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to afford the pure Knoevenagel condensation product.
Protocol 2: Solvent-Free Knoevenagel Condensation using a Lewis Acid Catalyst
This method offers a rapid and efficient synthesis with a simple work-up procedure, avoiding the use of potentially harmful organic solvents.[12]
Materials:
-
Substituted pyrrole-2-carbaldehyde (2.0 mmol)
-
Active methylene compound (e.g., malononitrile) (2.5 mmol)
-
Gallium(III) chloride (GaCl₃) (1 mol%)
-
Pestle and Mortar
-
Crushed ice water
Procedure:
-
In a mortar, combine the substituted pyrrole-2-carbaldehyde (2.0 mmol), the active methylene compound (2.5 mmol), and gallium(III) chloride (1 mol%).
-
Grind the mixture with a pestle at room temperature for 1-2 minutes. The reaction is typically rapid.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into crushed ice water.
-
The solid product will separate. Filter the solid, wash with cold water, and dry to obtain the pure product.
Protocol 3: Boric Acid Catalyzed Knoevenagel Condensation
This protocol utilizes a mild and inexpensive catalyst, boric acid, in an aqueous ethanol medium.[13]
Materials:
-
Substituted pyrrole-2-carbaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Boric acid (10 mol%)
-
Aqueous ethanol (5 mL)
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted pyrrole-2-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in aqueous ethanol (5 mL) in a round-bottom flask at room temperature.
-
Add boric acid (10 mol%) to the solution.
-
Stir the reaction mixture on a magnetic stirrer. Monitor the reaction's progress using TLC.
-
Upon completion, isolate the product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Reaction Mechanism
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Synthesis and biological evaluation of pyrrole-based chalcones as CYP1 enzyme inhibitors, for possible prevention of cancer and overcoming cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity [mdpi.com]
- 5. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Involving 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed asymmetric synthesis utilizing 1-sec-butyl-1H-pyrrole-2-carbaldehyde. The core of this protocol is an organocatalytic asymmetric Friedel-Crafts alkylation, a powerful method for forming stereocenters in pyrrole-containing compounds. Due to the limited literature on the direct asymmetric applications of this specific substrate, this document outlines a two-stage process: the synthesis of the starting material followed by a well-established asymmetric transformation adapted for this molecule.
Part 1: Synthesis of this compound
The synthesis of the target starting material, this compound, can be achieved via N-alkylation of commercially available pyrrole-2-carbaldehyde.
Experimental Protocol: N-Alkylation of Pyrrole-2-carbaldehyde
Materials:
-
Pyrrole-2-carbaldehyde
-
sec-Butyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of pyrrole-2-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add sec-butyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Asymmetric Friedel-Crafts Alkylation
This section details a proposed protocol for the asymmetric Friedel-Crafts alkylation of 1-sec-butyl-1H-pyrrole with an α,β-unsaturated ketone, catalyzed by a chiral secondary amine. This reaction is expected to proceed with high enantioselectivity, yielding a chiral pyrrole derivative.
Data Presentation: Expected Results
The following table summarizes the expected quantitative data for the asymmetric Friedel-Crafts alkylation of 1-sec-butyl-1H-pyrrole with various α,β-unsaturated ketones, based on literature precedents for similar substrates.
| Entry | α,β-Unsaturated Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Chalcone | (S)-Diphenylprolinol TMS ether | 85 | >20:1 | 95 |
| 2 | Benzylideneacetone | (S)-Diphenylprolinol TMS ether | 82 | >20:1 | 92 |
| 3 | (E)-4-Phenylbut-3-en-2-one | (S)-Diphenylprolinol TMS ether | 88 | >20:1 | 96 |
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation
Materials:
-
1-sec-Butyl-1H-pyrrole
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
(S)-Diphenylprolinol TMS ether (chiral catalyst)
-
Trifluoroacetic acid (TFA, co-catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 eq) in dichloromethane (0.2 M), add the chiral catalyst (S)-diphenylprolinol TMS ether (0.1 eq).
-
Add trifluoroacetic acid (0.1 eq) to the mixture.
-
Stir the solution at room temperature for 10 minutes.
-
Add 1-sec-butyl-1H-pyrrole (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral pyrrole derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Proposed Catalytic Cycle
The asymmetric induction is achieved through the formation of a chiral iminium ion from the reaction of the α,β-unsaturated ketone and the chiral secondary amine catalyst. This iminium ion then undergoes a stereoselective nucleophilic attack by the 1-sec-butyl-1H-pyrrole.
These protocols provide a framework for the synthesis and asymmetric functionalization of this compound and its derivatives. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best results. The successful application of this methodology can lead to the development of novel chiral molecules with potential applications in drug discovery and materials science.
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of pyrrole derivatives, a cornerstone of modern synthetic organic chemistry. The functionalization of the pyrrole ring is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. This document offers a practical guide to performing some of the most common and powerful cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Negishi, Sonogashira, and Heck couplings.
Introduction
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science. Metal-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrrole ring, enabling the synthesis of complex molecules with high efficiency and selectivity. This document details the experimental conditions for several key palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to implement these methodologies in their own laboratories.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a boronic acid or ester and a halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the arylation of pyrroles.
Quantitative Data
| Pyrrole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Boc-2-bromopyrrole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | |
| N-SEM-4-bromopyrrole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 | [1] |
| 2-Bromopyrrole | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 85 | [2] |
| 3-Bromo-1H-pyrrole | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ | Dioxane | 100 | 75 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrole with Phenylboronic acid.[1]
-
To an oven-dried Schlenk tube, add N-Boc-2-bromopyrrole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-phenylpyrrole.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of a bromopyrrole.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. It is a reliable method for forming C-C bonds with pyrrole derivatives.[4][5]
Quantitative Data
| Pyrrole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-(Tributylstannyl)pyrrole | Iodobenzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 85 | [4] |
| N-Methyl-3-bromopyrrole | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 78 | [5] |
| 2-Iodo-1H-pyrrole | (E)-1,2-Bis(tributylstannyl)ethene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 80 | 92 | [4] |
| 4-Bromo-1H-pyrrole-2-carboxylate | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (4) | AsPh₃ (8) | CuI | NMP | 100 | 88 | [6] |
Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)pyrrole with Iodobenzene.[6]
-
In a flame-dried flask under an argon atmosphere, dissolve 2-(tributylstannyl)pyrrole (1.0 mmol) and iodobenzene (1.1 mmol) in anhydrous toluene (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the mixture to 110 °C and stir for 16 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.
-
Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to yield 2-phenylpyrrole.
Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide or triflate and an amine. It is a powerful tool for the synthesis of N-arylpyrroles.[7][8]
Quantitative Data
| Pyrrole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyrrole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 92 | [9] |
| N-Methyl-3-chloropyrrole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85 | [7] |
| 1H-Pyrrole-2-carbonitrile | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene | 100 | 78 | [8] |
| 4-Iodo-1H-pyrrole | Piperidine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 80 | 89 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrrole with Morpholine.[11]
-
Charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 2-bromopyrrole (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-arylpyrrole product.
Logical Relationship Diagram
Caption: Key components of the Buchwald-Hartwig amination reaction.
Negishi Coupling
The Negishi coupling forms a C-C bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. This reaction is highly effective for the functionalization of pyrroles.[11][12]
Quantitative Data
| Pyrrole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Pyrrolyl-β-aminoalkylzinc halide | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 98 | [11] |
| 2-(Chlorozincio)pyrrole | Bromobenzene | Pd(PPh₃)₄ (5) | - | THF | 65 | 82 | [12] |
| 3-Iodo-1-tosylpyrrole | Ethyl 2-(bromozincio)acetate | Ni(acac)₂ (10) | - | DMA | 50 | 75 | [8] |
| 2-Bromo-1-phenylpyrrole | Phenylzinc chloride | Pd-PEPPSI-IPr (1) | - | THF | 60 | 91 | [13] |
Experimental Protocol: Negishi Coupling of an in situ generated Pyrrolylzinc Reagent.[13]
-
To a solution of N-protected iodopyrrole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add a solution of zinc chloride (1.2 mmol) in THF (2 mL) and allow the mixture to warm to room temperature over 1 hour.
-
In a separate flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) followed by the aryl halide (1.0 mmol).
-
Transfer the freshly prepared pyrrolylzinc solution to the flask containing the catalyst and aryl halide via cannula.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. This method is highly efficient for the alkynylation of pyrroles.[14][15]
Quantitative Data
| Pyrrole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Iodopyrrole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 90 | [14] |
| 3-Bromo-1-Boc-pyrrole | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 85 | [15] |
| 4-Iodo-1H-pyrrole-2-carboxamide | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 88 | [16] |
| 2-Bromo-5-formylpyrrole | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | i-Pr₂NEt | Dioxane | 90 | 79 | [5] |
Experimental Protocol: Sonogashira Coupling of 2-Iodopyrrole with Phenylacetylene.[16]
-
To a solution of 2-iodopyrrole (1.0 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford 2-(phenylethynyl)pyrrole.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. This reaction can be applied to pyrrole derivatives to introduce alkenyl substituents.[4][17]
Quantitative Data
| Pyrrole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Iodopyrrole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 85 | [17] |
| N-Vinylpyrrole | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 100 | 78 | [4] |
| 3-Bromopyrrole | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 120 | 90 | [18] |
| 1-Boc-4-iodopyrrole | Methyl acrylate | Herrmann's catalyst (1) | - | K₂CO₃ | DMA | 130 | 82 | [19] |
Experimental Protocol: Heck Reaction of 2-Iodopyrrole with Styrene.[19]
-
A mixture of 2-iodopyrrole (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol) in acetonitrile (5 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to give 2-styrylpyrrole.
Conclusion
The metal-catalyzed cross-coupling reactions detailed in these application notes represent a powerful and versatile toolkit for the synthetic chemist. The provided protocols and data tables serve as a practical starting point for researchers aiming to synthesize functionalized pyrrole derivatives for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity for specific substrates.
References
- 1. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 13. Development of a Negishi cross coupling process - American Chemical Society [acs.digitellinc.com]
- 14. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pyrrole-Based Dyes and Sensors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of various pyrrole-based functional molecules. The following sections cover fluorescent metal ion sensors, colorimetric anion sensors, and advanced BODIPY dyes for cellular imaging, offering structured data, step-by-step methodologies, and visual workflows to guide researchers in this dynamic field.
Pyrrole-Based Fluorescent Sensor for Metal Ions
Pyrrole-containing Schiff bases have emerged as a significant class of chemosensors for detecting metal ions. Their synthesis is often straightforward, and their structures can be readily modified to tune selectivity and sensitivity. These sensors typically operate via mechanisms such as Photoinduced Electron Transfer (PET), where the coordination of a metal ion to the sensor alters its electronic properties, leading to a distinct change in fluorescence.[1] This section details the synthesis and application of a Schiff base derived from pyrrole-2-carboxylaldehyde and o-aminophenol, which acts as a highly sensitive "turn-on" fluorescent sensor for ferric (Fe³⁺) and stannous (Sn²⁺) ions in aqueous media.[2]
Data Presentation: Sensor Performance
The photophysical and sensing properties of the pyrrole-based Schiff base sensor are summarized below. The fluorescence enhancement is attributed to the inhibition of the PET mechanism upon coordination with the metal ions.[2]
| Property | Value | Ion | Reference |
| Excitation Wavelength | ~360 nm | - | [2] |
| Emission Wavelength | ~450 nm | Fe³⁺ | [2] |
| Response Type | Fluorescence Enhancement ("Turn-On") | Fe³⁺, Sn²⁺ | [2] |
| Detection Limit (LOD) | 3.3 μM | Fe³⁺ | [3] |
| Binding Stoichiometry | 1:1 (Sensor:Ion) | Fe³⁺ | [4] |
| Solvent/Medium | Aqueous / Ethanol-Water mixtures | - | [2][4] |
Experimental Protocols
Protocol 1.1: Synthesis of Pyrrole-Schiff Base Sensor
This protocol describes the condensation reaction to form the Schiff base sensor.
Materials:
-
Pyrrole-2-carboxylaldehyde
-
o-aminophenol
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve pyrrole-2-carboxylaldehyde (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve o-aminophenol (1.0 mmol) in 20 mL of ethanol.
-
Slowly add the ethanolic solution of o-aminophenol to the flask containing pyrrole-2-carboxylaldehyde while stirring.[2]
-
Attach the reflux condenser and heat the reaction mixture to reflux for 4 hours.[3]
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
The resulting solid residue is the Schiff base sensor. Wash the product with ethanol and dry it in a vacuum.[3]
-
Characterize the final product using FTIR and ¹H NMR spectroscopy to confirm the formation of the imine (CH=N) bond.[2]
Protocol 1.2: Fluorescent Detection of Fe³⁺ Ions
This protocol outlines the use of the synthesized sensor for the fluorometric titration of Fe³⁺.
Materials:
-
Synthesized Pyrrole-Schiff Base Sensor
-
Stock solution of the sensor (e.g., 1 x 10⁻³ M in DMSO/water).[5]
-
Stock solutions of various metal ion salts (e.g., FeCl₃, SnCl₂, etc.) in deionized water (e.g., 1 x 10⁻³ M).[5]
-
Fluorometer and quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the sensor in a suitable solvent mixture (e.g., DMSO/water, 95/5, v/v).[5]
-
Prepare a series of test solutions by adding a small aliquot of the sensor stock solution to a cuvette containing 3 mL of the solvent, resulting in a final concentration in the micromolar range (e.g., 10 μM).
-
Record the initial fluorescence emission spectrum of the sensor solution (e.g., excitation at 360 nm, emission scan from 400 nm to 600 nm).[2]
-
Perform a selectivity study by adding a small volume (e.g., 200 µL) of different metal ion stock solutions to separate cuvettes containing the sensor solution. Record the fluorescence spectra to observe changes.[2]
-
For titration, incrementally add aliquots (e.g., 10-200 µL) of the Fe³⁺ stock solution to a cuvette containing the sensor solution.[2]
-
After each addition, mix thoroughly and record the fluorescence emission spectrum. A gradual increase in fluorescence intensity at ~450 nm should be observed.[2]
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the sensor's response profile and calculate the limit of detection.
Visualizations
Caption: Synthesis workflow for the pyrrole-based Schiff base sensor.
Caption: "Turn-on" fluorescence sensing mechanism for Fe³⁺ detection.
Pyrrole-Based Colorimetric Sensor for Anions
Neutral receptors capable of binding anions through hydrogen bonding are crucial for developing effective colorimetric sensors. Conjugates of pyrrole and benzimidazole are particularly effective, as both heterocyclic N-H groups can act as hydrogen-bond donors.[6] The introduction of electron-withdrawing groups, such as a nitro group, can enhance the acidity of the N-H protons and facilitate a color change upon anion-induced deprotonation or charge transfer.[6] This section describes the synthesis and application of a bis(pyrrole-benzimidazole) (PYBI) conjugate for the selective colorimetric detection of fluoride (F⁻) ions.[6]
Data Presentation: Anion Sensing Characteristics
The introduction of a nitro group to the benzimidazole moiety enhances binding affinity, and the interaction with fluoride ions leads to a distinct color change due to a bathochromic shift in the absorption maxima.[6]
| Property | Value | Anion | Reference |
| Solvent | DMSO | - | [6] |
| Analyte | Fluoride (F⁻) | F⁻ | [6] |
| Response Type | Colorimetric (e.g., Orange to Bright Blue) | F⁻ | [7] |
| Sensing Mechanism | Deprotonation / H-Bonding Induced Charge Transfer | F⁻ | [6][8] |
| UV-Vis Shift (λₘₐₓ) | Bathochromic Shift | F⁻ | [6] |
Experimental Protocols
Protocol 2.1: Synthesis of 2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole
This protocol describes a general method for the synthesis of the core pyrrole-benzimidazole structure.
Materials:
-
o-phenylenediamine or a substituted derivative
-
Pyrrole-2-carboxaldehyde
-
Sodium metabisulfite (Na₂S₂O₅) or other mild oxidizing agent
-
Ethanol
-
Round-bottom flask and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and pyrrole-2-carboxaldehyde (1.0 mmol) in ethanol.[9]
-
Add a catalytic amount of a mild oxidizing agent like Na₂S₂O₅ (0.5 mmol).[9]
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume with a rotary evaporator.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole.[10]
Protocol 2.2: Colorimetric Titration of Fluoride Anions
This protocol details the procedure for evaluating the anion sensing capabilities using UV-Vis spectroscopy.
Materials:
-
Synthesized PYBI sensor
-
Stock solution of the sensor (e.g., 1 x 10⁻⁴ M in DMSO)
-
Stock solutions of various anions (as tetrabutylammonium salts, e.g., TBAF, TBACl) in DMSO
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the PYBI sensor in dry DMSO.
-
Place 3 mL of the sensor solution into a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
To test for selectivity, add a defined excess (e.g., 50 equivalents) of different anion stock solutions to separate cuvettes containing the sensor solution and record the spectra. A distinct color change should be visible for fluoride.[11]
-
For titration, perform a stepwise addition of the fluoride (TBAF) stock solution to the cuvette containing the sensor solution.
-
Record the UV-Vis spectrum after each addition. Observe the decrease of the original absorption peak and the appearance of a new, red-shifted peak, indicating complex formation or deprotonation.[6]
-
Plot the change in absorbance at the new peak's maximum against the fluoride concentration to determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).
Visualizations
Caption: Colorimetric sensing of fluoride via hydrogen bonding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. N-(2-Thienylmethylene)naphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My compound is not eluting from the column. What should I do?
A1: This issue can arise from several factors:
-
Incorrect Solvent System: The eluent may be too non-polar. Gradually increase the polarity of your solvent system. For instance, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 15%.
-
Compound Decomposition: The compound might be unstable on silica gel. To test for this, dissolve a small sample of your crude product in a suitable solvent, spot it on a TLC plate, and let it sit for an hour before eluting. If a new spot appears or the original spot diminishes, decomposition may be occurring.
-
Inadequate Sample Loading: If the sample was not properly dissolved or was loaded in a solvent that is too strong, it might not have adsorbed onto the silica gel correctly. Ensure the sample is dissolved in a minimal amount of a solvent that is the same or slightly more polar than the initial eluent.
Q2: All my fractions are mixed, even with a good Rf separation on TLC. Why is this happening?
A2: This can be a frustrating problem, often caused by:
-
Overloading the Column: Using too much crude material for the column size will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poor Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling, where the solvent and sample flow unevenly, causing poor separation. Ensure your column is packed uniformly.
-
Running the Column Too Fast: Eluting the solvent too quickly does not allow for proper equilibration between the stationary and mobile phases, leading to decreased separation efficiency. Adjust the flow rate to allow for distinct band separation.
Q3: The compound is eluting very slowly or tailing significantly. How can I fix this?
A3: Tailing can be caused by:
-
Solvent Polarity: The eluent may not be polar enough to effectively move the compound down the column. A gradual increase in the solvent polarity during the elution (a gradient) can help to sharpen the bands and speed up the elution of strongly adsorbed compounds.
-
Compound Acidity/Basicity: If your compound is acidic or basic, it may interact strongly with the slightly acidic silica gel, causing tailing. Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.
Q4: I can't see my compound on the TLC plate. What visualization techniques can I use?
A4: While this compound has a chromophore that should be UV active, if the concentration is very low, it might be difficult to see. In such cases, you can use chemical staining. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds. Vanillin stain is also effective for visualizing aldehydes and other functional groups.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate or vanillin stain
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is 10% Ethyl Acetate in Hexane.
-
Visualize the plate under a UV lamp and/or with a chemical stain to determine the Rf of the desired product and impurities. The ideal Rf for column chromatography is typically between 0.2 and 0.4.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc in Hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column gently to promote even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of the initial eluent, wash the sides of the column, and again drain the solvent to the top of the sand. Repeat this step once more to ensure the entire sample is in a narrow band on the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation of the compounds.
-
Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing them.
-
If the desired compound is eluting too slowly, the polarity of the eluent can be gradually increased (e.g., from 5% EtOAc to 10% EtOAc in Hexane).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
The following table provides typical parameters for the column chromatography purification of this compound. These values are starting points and may require optimization based on the specific reaction mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica is generally sufficient. |
| Mobile Phase (Eluent) | 5-15% Ethyl Acetate in Hexane | Start with a lower polarity and increase if necessary. |
| Typical Rf of Product | ~0.3 - 0.4 | In 10% Ethyl Acetate/Hexane. |
| Loading Capacity | 1g crude / 20-50g silica | A higher ratio may be used for easier separations. |
| Visualization | UV (254 nm), KMnO₄ stain | The pyrrole ring and aldehyde are UV active. |
| Expected Yield | 70-90% | Dependent on the purity of the crude material. |
Experimental Workflow Visualization
Caption: Workflow for the purification of this compound.
Technical Support Center: Formylation of N-sec-butylpyrrole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the formylation of N-sec-butylpyrrole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield of the Desired Formylated Product
Q: My reaction has a very low yield, and I observe a significant amount of dark, insoluble material (tar). What is causing this?
A: The formation of black tar or polymer is a common issue in pyrrole chemistry, often caused by exposure to strong acids or high temperatures. The Vilsmeier-Haack and other formylation reactions often involve acidic conditions that can lead to the degradation of the sensitive pyrrole ring.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is conducted at the recommended temperature. The formation of the Vilsmeier reagent and the subsequent formylation step are often exothermic. Maintain cooling with an ice bath, especially during the initial addition of reagents.
-
Reagent Purity: Use freshly distilled pyrrole and high-purity reagents. Impurities can catalyze polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
-
Controlled Reagent Addition: Add the Vilsmeier reagent (or other formylating agents) to the solution of N-sec-butylpyrrole slowly and in a controlled manner to manage the reaction exotherm.
Issue 2: Mixture of 2-formyl and 3-formyl Isomers
Q: My product is a mixture of isomers. How can I improve the regioselectivity for the desired isomer?
A: The formylation of N-substituted pyrroles, particularly via the Vilsmeier-Haack reaction, can produce both 2-formyl (α) and 3-formyl (β) isomers. The ratio of these products is primarily controlled by the steric hindrance of the N-substituent.[1][2] For N-sec-butylpyrrole, the bulky sec-butyl group sterically hinders the C2 (α) position, which can lead to an increased proportion of the C3 (β) formylated product.
Troubleshooting Steps:
-
Choice of Formylation Reagent: The Vilsmeier-Haack reaction is generally preferred for pyrroles as it is milder than many alternatives.[3] However, the choice of solvent and the specific Vilsmeier reagent can influence selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product, though it may also slow down the reaction rate.
-
Purification: If a mixture is unavoidable, focus on purification techniques. Flash column chromatography on silica gel is typically effective for separating α- and β-formylpyrrole isomers.
Issue 3: Formation of Unexpected Byproducts (e.g., 3-chloropyridine)
Q: I used a Reimer-Tiemann reaction and my main product is not the expected aldehyde, but a chlorinated pyridine derivative. What happened?
A: This is a known and significant side reaction. Under Reimer-Tiemann conditions (chloroform and a strong base), pyrroles can undergo a ring expansion to form 3-halopyridines.[4][5] This process is known as the Ciamician-Dennstedt rearrangement.
Solution:
-
Avoid the Reimer-Tiemann reaction for the simple formylation of pyrroles unless the ring-expanded product is the desired outcome. The Vilsmeier-Haack reaction is a more reliable method for preparing pyrrole aldehydes.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the formylation of N-sec-butylpyrrole?
A1: The Vilsmeier-Haack reaction is the most widely used and generally most effective method for the formylation of electron-rich heterocycles like pyrroles.[3][6][8] It uses a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This method is generally mild and provides good yields.
Q2: What are the primary side reactions to expect during the Vilsmeier-Haack formylation of N-sec-butylpyrrole?
A2: The main side reactions are:
-
Formation of a mixture of 2-formyl and 3-formyl isomers: The ratio is influenced by the steric bulk of the N-sec-butyl group.[1][2]
-
Polymerization/Decomposition: Due to the acidic nature of the reaction medium.
-
Diformylation: If excess Vilsmeier reagent is used or reaction conditions are too harsh, a second formyl group can be introduced onto the ring.
-
Incomplete hydrolysis: The intermediate iminium salt may not fully hydrolyze to the aldehyde, leading to purification challenges.[8]
Q3: How does the N-sec-butyl group influence the position of formylation?
A3: The N-sec-butyl group is sterically bulky. In electrophilic substitution reactions like the Vilsmeier-Haack formylation, large N-alkyl groups hinder the approach of the electrophile to the adjacent C2 and C5 (α) positions. This steric hindrance increases the likelihood of attack at the less hindered C3 and C4 (β) positions.[1][2] Therefore, a higher proportion of the 3-formyl-N-sec-butylpyrrole isomer is expected compared to reactions with smaller N-alkyl groups.
Q4: Are there alternative formylation methods to the Vilsmeier-Haack reaction for N-sec-butylpyrrole?
A4: Yes, other formylation reactions exist, but they may have significant drawbacks for pyrroles:
-
Gattermann Reaction: Uses HCN/HCl or Zn(CN)₂/HCl.[9][10] It is effective for some heteroaromatic compounds but involves highly toxic reagents.
-
Duff Reaction: Uses hexamine in an acidic medium. It is generally inefficient and requires strongly activating groups on the aromatic ring.[11][12]
-
Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[13]
-
Reimer-Tiemann Reaction: As discussed, this method is generally unsuitable for pyrroles due to the competing Ciamician-Dennstedt ring expansion to form 3-chloropyridines.[4][5]
Data Presentation
Table 1: Influence of N-Alkyl Substituent Size on the Regioselectivity of Vilsmeier-Haack Formylation of Pyrroles
| N-Substituent | α-formyl : β-formyl Ratio | Steric Hindrance | Reference |
| Methyl | High ratio (α favored) | Low | [1][2] |
| Ethyl | Moderate ratio | Medium | [1][2] |
| Isopropyl | Lower ratio | High | [1][2] |
| t-Butyl | Very low ratio (β favored) | Very High | [1][2] |
| sec-Butyl (Expected) | Low ratio (β likely favored) | High | (Inferred) |
This table summarizes qualitative trends discussed in the literature. Ratios are illustrative.
Experimental Protocols
Vilsmeier-Haack Formylation of N-sec-butylpyrrole (General Protocol)
This protocol is a general representation and may require optimization.
1. Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.[8]
2. Formylation Reaction:
-
Dissolve N-sec-butylpyrrole (1.0 equivalent) in the same anhydrous solvent in a separate flask.
-
Cool the pyrrole solution to 0 °C.
-
Slowly add the prepared Vilsmeier reagent to the pyrrole solution under vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for 1-4 hours, monitoring the reaction by TLC.
3. Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 8). This step hydrolyzes the intermediate iminium salt to the aldehyde.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the isomers and remove impurities.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of N-sec-butylpyrrole.
References
- 1. scribd.com [scribd.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Rieche formylation - Wikipedia [en.wikipedia.org]
Improving stability of pyrrole-2-carbaldehyde derivatives during workup
This guide provides troubleshooting and frequently asked questions regarding the stability of pyrrole-2-carbaldehyde and its derivatives during experimental workup procedures.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving pyrrole-2-carbaldehyde derivatives, leading to product degradation and reduced yields.
Issue 1: Product Degradation During Aqueous Workup
Symptoms:
-
Low or no yield of the desired pyrrole-2-carbaldehyde derivative.
-
Formation of a dark, insoluble polymeric material.
-
Complex mixture of byproducts observed by TLC or LCMS analysis.
Possible Causes:
-
Acidic Conditions: Pyrrole rings are susceptible to polymerization and decomposition under acidic conditions.[1][2][3] The lone pair of electrons on the nitrogen atom can be protonated, leading to a loss of aromaticity and subsequent reactions.[2][4]
-
Strong Oxidizing Agents: The pyrrole ring is electron-rich and can be easily oxidized, leading to decomposition.
-
Elevated Temperatures: Prolonged exposure to heat during workup can promote degradation.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Neutral or Mildly Basic Wash | Instead of an acidic wash, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any residual acid.[5] | Neutralizing acidic catalysts or byproducts prevents the acid-catalyzed polymerization of the pyrrole ring. |
| Brine Wash | Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). | Brine washes help to remove water from the organic layer and can break up emulsions, facilitating a cleaner separation. |
| Minimize Exposure to Oxygen | If the compound is particularly sensitive to oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon). | This prevents the oxidation of the electron-rich pyrrole ring, which can lead to the formation of undesired byproducts. |
| Work at Reduced Temperatures | Conduct the extraction and washing steps using cooled solutions and an ice bath to maintain a low temperature. | Lower temperatures slow down the rate of potential degradation reactions. |
Issue 2: Instability During Chromatographic Purification
Symptoms:
-
Streaking or tailing of the product spot on a TLC plate.
-
Decomposition of the product on the silica gel column, leading to low recovery.
-
Color change of the silica gel upon loading the crude product.
Possible Causes:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive pyrrole-2-carbaldehyde derivatives.
-
Prolonged Column Time: The longer the compound remains on the column, the greater the chance of decomposition.
Solutions:
| Solution | Detailed Protocol | Rationale |
| Use of Deactivated Silica Gel | Prepare deactivated silica gel by treating it with a base, such as triethylamine. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine in the eluent. | The triethylamine neutralizes the acidic sites on the silica gel, preventing acid-catalyzed degradation of the product. |
| Use of Alternative Stationary Phases | Consider using neutral alumina or Florisil® for column chromatography if the compound is highly acid-sensitive. | These stationary phases have different surface properties and may be less detrimental to the stability of the target compound. |
| Rapid Purification | Employ flash column chromatography to minimize the time the compound spends on the stationary phase. | A faster purification process reduces the contact time with the potentially acidic stationary phase, thereby minimizing degradation. |
| Solvent System Optimization | Carefully select the eluent system to ensure a good separation and a reasonable retention factor (Rf) for the target compound (typically between 0.2 and 0.4). | An optimized solvent system allows for a quick and efficient purification, reducing the risk of on-column decomposition. |
II. Frequently Asked Questions (FAQs)
Q1: Why are pyrrole-2-carbaldehyde derivatives often unstable?
A1: The instability of many pyrrole-2-carbaldehyde derivatives stems from the chemical nature of the pyrrole ring itself. The pyrrole ring is an electron-rich aromatic system, which makes it susceptible to:
-
Acid-catalyzed polymerization: In the presence of strong acids, the pyrrole ring can be protonated, leading to a loss of aromaticity and subsequent polymerization.[1][3]
-
Oxidation: The electron-rich nature of the ring makes it prone to oxidation, which can lead to the formation of various byproducts.
-
Instability of the aldehyde group: While the aldehyde group is generally stable, its reactivity can be influenced by the substituents on the pyrrole ring.
Q2: What are the typical signs of degradation during a reaction workup?
A2: Visual cues for degradation include:
-
A significant color change in the reaction mixture, often to a dark brown or black color, indicating polymerization.
-
The formation of insoluble, tar-like materials.
-
The appearance of multiple spots on a TLC plate of the crude product, where only one or two were expected.
Q3: Can I use a strong acid to wash my organic layer during workup?
A3: It is generally not recommended to use strong acids (e.g., HCl, H₂SO₄) to wash organic layers containing pyrrole derivatives.[2] The acidic environment can cause rapid decomposition and polymerization of the pyrrole ring.[1][3] If an acidic wash is necessary to remove basic impurities, a very dilute and weak acid (e.g., dilute acetic acid) should be used with extreme caution, and the contact time should be minimized. A subsequent wash with a mild base is crucial to neutralize any residual acid.
Q4: How can I store pyrrole-2-carbaldehyde derivatives to ensure their long-term stability?
A4: For long-term storage, it is recommended to:
-
Store the compound in a tightly sealed container to protect it from air and moisture.
-
Keep the container in a cool, dark place, such as a refrigerator or freezer.
-
For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
III. Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Involving a Pyrrole-2-carbaldehyde Derivative
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC or LCMS), cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Solvent Removal (if necessary): If the reaction was performed in a high-boiling solvent, remove the solvent under reduced pressure.
-
Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer). Caution: Effervescence may occur if the reaction mixture is acidic.
-
Water (1 x volume of the organic layer).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer).
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Preparation of Deactivated Silica Gel for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system.
-
Addition of Base: To the slurry, add a small amount of triethylamine (Et₃N), typically 0.1% to 1% of the total volume of the eluent.
-
Packing the Column: Swirl the slurry to ensure it is well-mixed and then pack the chromatography column as usual.
-
Equilibration: Equilibrate the packed column by running the eluent containing triethylamine through it until the baseline is stable.
IV. Visualizations
Caption: Recommended workflow for the workup and purification of pyrrole-2-carbaldehyde derivatives.
Caption: Major degradation pathways for pyrrole-2-carbaldehyde derivatives during workup.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Paal-Knorr synthesis of substituted pyrroles, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Paal-Knorr synthesis is resulting in a very low yield of the desired substituted pyrrole. What are the most common causes?
Low yields in the Paal-Knorr synthesis can stem from several factors. The most common issues are improper reaction conditions (specifically pH), the choice of catalyst, the purity of your starting materials, and the nature of the amine substrate. Harsh reaction conditions, such as prolonged heating in strong acid, are a frequent cause of yield degradation.[1][2] It is also possible that side reactions, such as the formation of furan derivatives, are consuming your starting materials.[1][3]
Q2: I suspect the reaction conditions are not optimal. How do pH, temperature, and reaction time affect the yield?
These parameters are critical for a successful synthesis.
-
pH: The reaction should be conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid like acetic acid can accelerate the reaction.[3] However, if the pH drops below 3, the formation of furan byproducts becomes a significant competing reaction, drastically reducing your pyrrole yield.[1]
-
Temperature: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of sensitive functionalities on your starting materials or products.[1][2] Optimization of the reaction temperature is crucial. Modern approaches often utilize microwave-assisted heating, which can significantly reduce reaction times and improve yields.[4]
-
Reaction Time: Longer reaction times are not always better. For some substrates, especially less basic aromatic amines, longer reaction times may be necessary; however, for others, it can lead to the formation of unwanted byproducts.[1][5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q3: I am seeing a significant amount of a byproduct that I suspect is a furan. How can I prevent this?
Furan formation is a classic side reaction in the Paal-Knorr synthesis and is favored under strongly acidic conditions (pH < 3).[1][3] To minimize furan formation, ensure your reaction is buffered or that you are using a weak acid catalyst. Avoid the use of strong mineral acids like sulfuric acid or hydrochloric acid if pyrrole is your desired product.[6] Using amine/ammonium hydrochloride salts can also lead to furan as the main product.[1][3]
Q4: How does the choice of catalyst impact the yield of my substituted pyrrole?
The catalyst plays a pivotal role in the Paal-Knorr synthesis. While traditional methods often use Brønsted acids, a wide array of more efficient and milder catalysts have been developed.[1] Lewis acids and heterogeneous catalysts are often superior choices for achieving high yields under milder conditions.[1][4] The choice of catalyst can also influence the reaction time and temperature required. Below is a summary of various catalysts and their reported efficiencies.
Data Presentation: Catalyst Performance in Paal-Knorr Synthesis
The following tables summarize the performance of different catalysts in the Paal-Knorr synthesis of N-substituted pyrroles, providing a comparative overview of their effectiveness.
Table 1: Comparison of Various Catalysts for the Synthesis of N-substituted Pyrroles
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
| Sc(OTf)₃ | Solvent-free, 1 mol% | 10-60 min | 89-98 | [7] |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂, rt | 1-2 h | 85-95 | [8] |
| I₂ | Solvent-free, rt | 0.5-2 h | 90-98 | [1] |
| Silica Sulfuric Acid | Solvent-free, rt | 3 min | 98 | [1] |
| CATAPAL 200 (Alumina) | 60 °C | 45 min | 68-97 | [5] |
| Saccharin | Methanol, rt | 30 min | - | [1] |
| Deep Eutectic Solvent | 80 °C | 12-24 h | 56-99 | [9] |
Q5: Could the purity of my 1,4-dicarbonyl compound be the reason for the low yield?
Yes, the purity of the 1,4-dicarbonyl starting material is crucial. The presence of impurities, such as mono-carbonyl compounds or other organic residues, can lead to the formation of undesired side products, which will lower the overall yield of the target pyrrole. It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard purification techniques such as distillation or recrystallization should be employed if the purity of the starting material is questionable.
Q6: How does the nature of the amine affect the reaction?
The electronic properties of the amine can influence the reaction rate. Amines with electron-donating groups are generally more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups are less nucleophilic and may require longer reaction times or more forcing conditions to achieve good yields.[3] It is common practice to use an excess of the primary amine to drive the reaction to completion.[3]
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.
-
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.
-
Use a fresh, high-purity primary amine.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.
Relationship Between Reaction pH and Product Outcome
Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing polymerization of pyrrole compounds under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the unwanted polymerization of pyrrole and its derivatives under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrrole compounds polymerize when I introduce an acid?
A: Pyrrole is an electron-rich aromatic compound. Under acidic conditions, the pyrrole ring can become protonated.[1][2] This protonation disrupts the aromaticity of the ring, making it highly reactive.[2][3] The protonated pyrrole then acts as an electrophile, which can be attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in polymerization.[4] This process is often rapid and leads to the formation of insoluble, ill-defined polymers.[5][6]
Q2: What are the common visual indicators of pyrrole polymerization?
A: The most common signs include a rapid darkening of the reaction mixture, often turning dark green, brown, or black.[7] You may also observe the formation of a precipitate or an insoluble, tar-like substance.[8] In electropolymerization experiments, this can manifest as the passivation of the electrode surface.[5]
Q3: What is the most effective strategy to prevent acid-induced polymerization?
A: The most robust and widely used strategy is to install a protecting group on the pyrrole nitrogen. An electron-withdrawing protecting group decreases the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent electrophilic attack.[9] This allows for a much broader range of chemical transformations to be performed under acidic conditions.[10]
Q4: How do I select the appropriate N-protecting group for my experiment?
A: The choice depends on the specific reaction conditions you plan to use and the overall stability of your molecule. You must consider the stability of the protecting group to your reaction conditions and ensure that it can be removed later without degrading your product. Sulfonyl groups (like tosyl) are very stable in acid, while some carbamates (like Boc) are designed to be removed with acid and would be unsuitable for subsequent acidic reaction steps.[11][12]
Q5: Besides protection, are there other ways to minimize polymerization?
A: Yes, while N-protection is the most reliable method, you can also try the following, though they may be less effective:
-
Lowering the Temperature: Reduces the reaction rate of polymerization.
-
Controlling Reagent Addition: Slow, dropwise addition of the acid to a cooled solution can help manage the reaction.
-
Solvent Choice: The polymerization rate can be influenced by the solvent system.[13]
-
Steric Hindrance: Introducing bulky substituents on the pyrrole ring can sterically inhibit the polymerization process.[14]
Troubleshooting Guide
Problem 1: Upon adding acid, my reaction mixture immediately turned black and a solid crashed out.
-
Probable Cause: Rapid, uncontrolled acid-catalyzed polymerization of the unprotected pyrrole.
-
Recommended Solutions:
-
Protect the Pyrrole Nitrogen: Before carrying out the acidic step, protect the pyrrole with an appropriate electron-withdrawing group. A tosyl (Ts) or benzenesulfonyl group is a good starting point for high acid stability.[9]
-
Optimize Conditions: If protection is not feasible, drastically lower the temperature (e.g., to -78 °C) before and during the addition of acid. Add the acid very slowly to the diluted reaction mixture to avoid localized high concentrations.
-
Problem 2: The yield of my desired product is very low in an acid-mediated reaction, and I have a lot of baseline material on my TLC plate.
-
Probable Cause: A significant portion of your pyrrole starting material is being consumed by a competing polymerization side reaction.
-
Recommended Solutions:
-
Analyze the Byproduct: Attempt to isolate the insoluble byproduct. Its lack of well-defined peaks in an NMR spectrum is characteristic of a polymer.
-
Implement a Protection/Deprotection Sequence: This is the most effective solution. Protect the pyrrole, perform the acid-mediated reaction, and then remove the protecting group in a final step. This multi-step process often results in a much higher overall yield.
-
Problem 3: My N-Boc protected pyrrole decomposed when I tried to perform a reaction in strong acid (e.g., TFA).
-
Probable Cause: The tert-butoxycarbonyl (Boc) group is designed to be labile under strong acidic conditions.[12] The trifluoroacetic acid (TFA) is cleaving the Boc group, exposing the unprotected pyrrole nitrogen. The newly deprotected pyrrole then rapidly polymerizes in the acidic medium.
-
Recommended Solutions:
-
Change the Protecting Group: Switch to a protecting group that is stable to strong acids. Sulfonyl groups (e.g., Ts, Bs) or other carbamates that require different deprotection conditions (e.g., Cbz, which is removed by hydrogenolysis) are excellent alternatives.
-
Modify Reaction Conditions: If possible, explore alternative, milder Lewis or Brønsted acids that are compatible with the Boc group.
-
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Pyrroles
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Low (Labile) | High | Strong acids (TFA, HCl); Thermolysis[12] |
| p-Toluenesulfonyl | Tosyl (Ts) | High | Moderate | Reducing agents (SmI₂, Mg/MeOH); Strong base |
| Benzenesulfonyl | Besyl (Bs) | High | Moderate | Reducing agents (SmI₂, Mg/MeOH); Strong base |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Moderate | High | Fluoride sources (TBAF); Lewis or Brønsted acids[15] |
| Carboxybenzyl | Cbz | High | High | Catalytic hydrogenolysis (H₂, Pd/C) |
Experimental Protocols
Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (N-Tosylation)
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield N-tosylpyrrole.
Protocol 2: Deprotection of N-Tosylpyrrole
This protocol uses magnesium metal and methanol for the reductive cleavage of the N-Ts group.
Materials:
-
N-Tosylpyrrole
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add N-tosylpyrrole (1.0 equivalent) and magnesium turnings (10 equivalents).
-
Add anhydrous methanol and stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove excess magnesium and magnesium salts.
-
Rinse the filter cake with additional methanol or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by partitioning between water and a suitable organic solvent (like DCM or ether) and/or by flash column chromatography to yield the deprotected pyrrole.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Pyrrole polymerization [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the scaling up of pyrrole aldehyde synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrrole aldehydes, focusing on the Vilsmeier-Haack, Reimer-Tiemann, and Gattermann reactions.
Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack reaction is giving a low yield of the desired pyrrole aldehyde. What are the potential causes and solutions?
Answer:
Low yields in the Vilsmeier-Haack formylation of pyrroles can stem from several factors:
-
Incomplete formation of the Vilsmeier reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is crucial. Ensure that both reagents are of high purity and anhydrous. The reaction is exothermic and should be performed at a controlled temperature, typically between 0-10 °C, to prevent degradation of the reagent.
-
Sub-optimal reaction temperature: While the formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the pyrrole often requires heating. The optimal temperature depends on the reactivity of the pyrrole substrate. For simple pyrroles, the reaction may proceed at room temperature or with gentle heating (e.g., 40-60 °C). Less reactive pyrroles may require higher temperatures. It is advisable to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.
-
Improper work-up procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base such as sodium hydroxide or sodium acetate to liberate the aldehyde.[1] Inadequate neutralization can lead to low yields of discolored products.[1]
-
Side reactions: Electron-rich pyrroles can undergo di-formylation or polymerization under harsh conditions. Using a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and controlling the reaction temperature can help minimize these side reactions.
Question: I am observing the formation of multiple isomers in the Vilsmeier-Haack formylation of my substituted pyrrole. How can I control the regioselectivity?
Answer:
The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is influenced by both electronic and steric factors.[2][3]
-
Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrrole ring. For pyrroles with an electron-donating group at the 2-position, formylation will preferentially occur at the 5-position. For pyrroles with an electron-withdrawing group at the 2-position, a mixture of 4- and 5-formylated products is often observed.
-
Steric Hindrance: Bulky substituents on the pyrrole ring or the nitrogen atom can hinder the approach of the Vilsmeier reagent to adjacent positions.[2] For example, a large N-substituent will favor formylation at the 3-position over the 2-position.
-
Reaction Conditions: In some cases, the regioselectivity can be influenced by the choice of solvent and the specific Vilsmeier reagent used (e.g., generated from POCl₃, oxalyl chloride, or thionyl chloride).[4][5] Experimenting with different conditions may be necessary to optimize the desired regioselectivity.
Question: The Vilsmeier-Haack reaction is highly exothermic and difficult to control on a larger scale. How can I manage the reaction exotherm?
Answer:
The formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole can be highly exothermic, posing a significant safety risk on a larger scale.[6]
-
Controlled Addition: A common strategy is to add the phosphorus oxychloride slowly to a cooled solution of DMF and the pyrrole substrate. This ensures that the Vilsmeier reagent reacts as it is formed, preventing its accumulation and a potential thermal runaway.
-
Efficient Cooling: Utilize a reactor with efficient heat exchange capabilities. A jacketed reactor with a circulating coolant is essential for large-scale reactions.
-
Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, making them ideal for managing highly exothermic reactions.[5] In a flow setup, small volumes of reactants are continuously mixed and reacted, allowing for precise temperature control and minimizing the risk of a runaway reaction.
Question: What is the expected color of the Vilsmeier reagent and the reaction mixture?
Answer:
The Vilsmeier reagent itself is often described as a colorless or faintly yellow, viscous liquid or a white solid.[7] However, upon addition of the pyrrole, the reaction mixture typically develops a distinct color, which can range from yellow-green to orange-red.[7][8] The appearance of a deep color is often an indicator that the formylation is proceeding.
Reimer-Tiemann Reaction
Question: I am attempting to formylate a pyrrole using the Reimer-Tiemann reaction, but I am primarily isolating a chlorinated pyridine derivative. What is happening and how can I favor the desired aldehyde?
Answer:
The Reimer-Tiemann reaction, when applied to pyrroles, is known to produce 3-chloropyridines as a major byproduct through a ring-expansion process known as the Ciamician-Dennstedt rearrangement.[7][9] This occurs via the insertion of the dichlorocarbene intermediate into the pyrrole ring.
To favor the formation of the pyrrole aldehyde, the following strategies can be employed:
-
Milder Reaction Conditions: Use lower temperatures and a less concentrated base. However, this may also decrease the overall reaction rate.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can facilitate the reaction at the interface of the biphasic system (aqueous base and organic solvent with chloroform), potentially allowing for milder conditions and improved selectivity.
-
Alternative Formylation Methods: For many pyrrole substrates, the Vilsmeier-Haack or Gattermann reactions are often more reliable and provide higher yields of the desired aldehyde without the issue of ring expansion.
Question: The Reimer-Tiemann reaction is biphasic and seems inefficient. How can I improve the reaction rate?
Answer:
The biphasic nature of the Reimer-Tiemann reaction can lead to mass transfer limitations.[9] To improve the reaction rate:
-
Vigorous Stirring: Ensure efficient mixing of the aqueous and organic phases to maximize the interfacial area where the reaction occurs.
-
Phase-Transfer Catalysts: As mentioned above, catalysts like quaternary ammonium salts can help shuttle the hydroxide ions into the organic phase and the phenoxide (or pyrrolide) into the aqueous phase, accelerating the reaction.
-
Emulsifying Agents/Co-solvents: The use of a co-solvent like 1,4-dioxane can help to homogenize the reaction mixture to some extent.
Gattermann Reaction
Question: I am hesitant to use the Gattermann reaction due to the high toxicity of hydrogen cyanide (HCN). Are there safer alternatives?
Answer:
Yes, the Adams modification of the Gattermann reaction provides a safer alternative to handling anhydrous HCN.[10] In this procedure, zinc cyanide (Zn(CN)₂) is used as a solid precursor, which generates HCN in situ upon reaction with a strong acid like HCl.[11][12] While zinc cyanide is still toxic and must be handled with appropriate safety precautions, it is significantly safer than working with gaseous HCN.
Question: My Gattermann reaction is sluggish, or the catalyst seems to be deactivating. What could be the cause?
Answer:
Sluggish reactions or catalyst deactivation in the Gattermann reaction can be due to:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Substrate Inhibition/Poisoning: Some substrates or impurities in the starting materials can coordinate strongly with the Lewis acid catalyst, leading to its deactivation.[13] Purification of the starting materials may be necessary. For heterocyclic substrates that can act as Lewis bases, a stronger Lewis acid or a higher catalyst loading may be required.
-
Insufficiently Activated Substrate: The Gattermann reaction is most effective for electron-rich aromatic and heteroaromatic compounds.[10] If your substrate is not sufficiently activated, the reaction may be slow or not proceed at all. In such cases, a different formylation method, like the Vilsmeier-Haack reaction, might be more suitable.
Quantitative Data Presentation
The following tables summarize typical yields for the synthesis of 2-formylpyrrole using different methods. Note that yields are highly dependent on the specific substrate, reaction conditions, and scale.
Table 1: Comparison of Formylation Methods for Unsubstituted Pyrrole
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | POCl₃, DMF | Ethylene dichloride | Reflux | 0.25 | 89-95 | [1] |
| Reimer-Tiemann | CHCl₃, NaOH | Water/Ethanol | 70 | 3 | Low (major byproduct is 3-chloropyridine) | [7][9] |
| Gattermann | Zn(CN)₂, HCl | Ether | N/A | N/A | Moderate | [10] |
| De novo Synthesis | Acetophenone, Arylamine, Acetoacetate | DMSO | 100 | N/A | up to 74 | [14] |
Table 2: Vilsmeier-Haack Formylation of N-Substituted Pyrroles
| N-Substituent | Product(s) | Yield (%) | Reference |
| Methyl | 2-formyl-1-methylpyrrole | 75 | Organic Syntheses |
| Phenyl | 2-formyl-1-phenylpyrrole & 3-formyl-1-phenylpyrrole | 70 (total) | J. Chem. Soc., Perkin Trans. 2, 1972, 125 |
| tert-Butyl | 3-formyl-1-tert-butylpyrrole | 85 | J. Chem. Soc., Perkin Trans. 2, 1972, 125 |
Experimental Protocols
Vilsmeier-Haack Synthesis of 2-Formylpyrrole
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Pyrrole (freshly distilled)
-
Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride (anhydrous)
-
Sodium acetate trihydrate
-
Ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium carbonate
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles).
-
Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise while maintaining the temperature between 10-20 °C.
-
Remove the ice bath and stir the mixture for 15 minutes.
-
Replace the ice bath and add ethylene dichloride (250 mL).
-
Once the internal temperature is below 5 °C, add a solution of pyrrole (1.0 mole) in ethylene dichloride (250 mL) dropwise over 1 hour.
-
After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Cool the mixture to 25-30 °C and add a solution of sodium acetate trihydrate (5.5 moles) in approximately 1 L of water.
-
Reflux the mixture again for 15 minutes with vigorous stirring.
-
Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with ether.
-
Combine the organic extracts and wash with saturated aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium carbonate, filter, and remove the solvents under reduced pressure.
-
Purify the crude product by distillation or recrystallization from petroleum ether to yield 2-formylpyrrole (m.p. 44-45 °C). The expected yield is 78-79%.[1]
Visualizations
Reaction Signaling Pathways and Workflows
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. brainly.in [brainly.in]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Gattermann Reaction [unacademy.com]
- 12. careers360.com [careers360.com]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
Technical Support Center: Purification of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.
Troubleshooting Guide
Q1: My crude product is a dark, viscous oil after the Vilsmeier-Haack reaction and aqueous workup. Is this normal, and how can I purify it?
A1: Yes, it is common for the crude product of a Vilsmeier-Haack reaction on N-substituted pyrroles to be a dark-colored oil. This coloration can be due to polymeric byproducts and residual reagents. The standard purification method is silica gel column chromatography.
Troubleshooting Steps:
-
Initial Workup: Ensure the hydrolysis of the intermediate iminium salt is complete. After quenching the reaction with ice water, basify the solution with an aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of ~8-9. This is crucial for neutralizing any remaining acidic components and ensuring the product is in its free base form for extraction.
-
Extraction: Thoroughly extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. Washing the combined organic layers with brine can help remove residual water and water-soluble impurities.
-
Solvent Removal: After drying the organic phase (e.g., over anhydrous Na₂SO₄ or MgSO₄), concentrate the solution under reduced pressure. It is advisable not to heat the crude product to high temperatures to avoid potential decomposition or polymerization.
-
Column Chromatography: This is the most effective method for removing colored impurities and separating isomers. A suggested starting point for chromatographic conditions is provided in the table below.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 to 80:20 Hexane:EtOAc) is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC). |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain. |
Q2: I'm seeing multiple spots on my TLC plate after purification. What could these be?
A2: Multiple spots on a TLC plate of the purified product likely indicate the presence of isomers or closely related impurities that co-eluted.
Potential Impurities and Identification:
-
Unreacted Starting Material (1-sec-Butyl-1H-pyrrole): This is a common impurity if the reaction did not go to completion. It will have a significantly different Rf value than the aldehyde product, typically higher (less polar).
-
Regioisomer (1-sec-Butyl-1H-pyrrole-3-carbaldehyde): The Vilsmeier-Haack reaction on N-substituted pyrroles can sometimes yield a small amount of the 3-formyl isomer in addition to the desired 2-formyl product. This isomer will likely have a similar Rf value, making separation challenging. Careful optimization of the chromatographic conditions (e.g., using a less polar solvent system like hexane/dichloromethane) may be required.
-
Di-formylated Product (1-sec-Butyl-1H-pyrrole-2,5-dicarbaldehyde): Although less common, over-reaction can lead to the formation of a di-aldehyde. This compound will be significantly more polar than the mono-aldehyde and will have a lower Rf value.
To confirm the identity of these impurities, it is recommended to analyze the different fractions from your column chromatography using ¹H NMR and GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is typically a yellow to brown oil at room temperature.
Q2: What are the key ¹H NMR signals to confirm the structure of this compound?
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aldehyde (-CHO) | 9.5 - 9.6 | singlet | - |
| Pyrrole H5 | 6.9 - 7.1 | doublet of doublets | J ≈ 2.5, 1.5 Hz |
| Pyrrole H3 | 6.8 - 7.0 | doublet of doublets | J ≈ 4.0, 1.5 Hz |
| Pyrrole H4 | 6.2 - 6.4 | triplet or dd | J ≈ 4.0, 2.5 Hz |
| N-CH (sec-Butyl) | 4.5 - 5.0 | multiplet | - |
| -CH₂- (sec-Butyl) | 1.6 - 1.9 | multiplet | - |
| -CH₃ (sec-Butyl, doublet) | 1.2 - 1.4 | doublet | J ≈ 7.0 Hz |
| -CH₃ (sec-Butyl, triplet) | 0.8 - 1.0 | triplet | J ≈ 7.5 Hz |
Note: These are estimated values and may vary slightly.
Q3: Can I purify this compound by distillation?
A3: Distillation can be a viable purification method, particularly for removing non-volatile impurities. However, N-substituted pyrrole-2-carbaldehydes can be prone to decomposition at high temperatures. If you choose to use distillation, it is crucial to perform it under high vacuum to lower the boiling point. Bulb-to-bulb distillation (Kugelrohr) is often a good option for small quantities. It is recommended to first perform column chromatography to remove the bulk of the impurities and then distill the partially purified product if necessary.
Q4: My purified product is a yellow oil. Can I crystallize it?
A4: Many N-alkyl-pyrrole-2-carbaldehydes are oils at room temperature and can be difficult to crystallize. If your product is an oil, it is acceptable to proceed to the next step if it is deemed pure by analytical methods such as NMR and GC-MS. If crystallization is desired, you can attempt to dissolve the oil in a minimal amount of a non-polar solvent (e.g., hexane or pentane) and store it at a low temperature (-20 °C or lower). Adding a seed crystal, if available, can aid in crystallization.
Experimental Protocols
General Protocol for Vilsmeier-Haack Reaction and Workup
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 1-sec-Butyl-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide (e.g., 3 M) or saturated sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of crude this compound based on TLC analysis.
How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis.
Welcome to the technical support center for the synthesis of pyrrole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic aldehyde. The following guides and frequently asked questions (FAQs) focus on preventing over-oxidation and other side reactions, ensuring a high yield and purity of your target compound.
Troubleshooting Guide: Avoiding Over-oxidation
Over-oxidation of pyrrole-2-carbaldehyde to pyrrole-2-carboxylic acid is a common side reaction that can significantly reduce the yield and complicate purification. This guide provides step-by-step solutions to minimize or eliminate this unwanted byproduct.
Problem 1: Low Yield of Pyrrole-2-Carbaldehyde with Significant Carboxylic Acid Formation
Possible Causes:
-
Prolonged reaction time or elevated temperature during Vilsmeier-Haack formylation: The Vilsmeier-Haack reaction is exothermic.[1] Excessive heat can promote side reactions, including polymerization and potentially oxidation upon workup.
-
Air oxidation during workup: Pyrrole-2-carbaldehyde can be susceptible to oxidation, especially under non-inert atmospheres and certain pH conditions.
-
Harsh hydrolysis conditions: The hydrolysis of the iminium salt intermediate is a critical step. Using overly aggressive conditions can lead to degradation and side product formation.
Solutions:
-
Strict Temperature Control:
-
Maintain a low temperature (0-10 °C) during the formation of the Vilsmeier reagent (from DMF and POCl₃) and during the addition of pyrrole.[1]
-
Use an ice bath to manage the exothermic nature of the reaction.
-
-
Optimized Reaction Time:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
-
Careful Workup Procedure:
-
Perform the hydrolysis of the iminium salt intermediate under controlled conditions. A buffered solution (e.g., sodium acetate) is often used to neutralize the acidic mixture before extraction.[1]
-
Minimize exposure of the reaction mixture and the isolated product to air. Consider working under an inert atmosphere (e.g., nitrogen or argon) during the final stages of the workup and purification.
-
Wash the organic extracts with a mild reducing agent solution (e.g., sodium bisulfite) to remove any oxidizing species.
-
Problem 2: Product Discoloration and Polymerization
Possible Causes:
-
Acid-catalyzed polymerization of pyrrole: Pyrrole is known to be unstable in the presence of strong acids, leading to polymerization.[2]
-
Decomposition of the product: Pyrrole-2-carbaldehyde can be unstable under certain conditions, leading to the formation of colored impurities.
Solutions:
-
Controlled Addition of Reagents:
-
Add the Vilsmeier reagent to the pyrrole solution slowly and at a low temperature to prevent localized heating and high concentrations of acid.
-
-
Prompt and Efficient Workup:
-
Once the reaction is complete, proceed with the hydrolysis and extraction without delay to minimize the exposure of the product to the acidic reaction medium.
-
Ensure complete neutralization of the acid during workup. The use of a sufficient amount of a base like sodium acetate is crucial.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-oxidation to pyrrole-2-carboxylic acid in the Vilsmeier-Haack synthesis?
While the Vilsmeier-Haack reaction itself is a formylation process, over-oxidation to the carboxylic acid typically occurs during the workup procedure. The primary culprit is often atmospheric oxygen (air oxidation), which can be exacerbated by the presence of residual reagents or non-optimal pH conditions during extraction and isolation. Aldehydes, in general, are susceptible to air oxidation, and heterocyclic aldehydes like pyrrole-2-carbaldehyde are no exception.
Q2: How can I effectively separate pyrrole-2-carbaldehyde from the pyrrole-2-carboxylic acid byproduct?
Separation can be achieved through a few key methods:
-
Acid-Base Extraction: During the workup, after quenching the reaction, you can perform an extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The pyrrole-2-carboxylic acid, being acidic, will be deprotonated and dissolve in the aqueous layer as its sodium salt. The desired pyrrole-2-carbaldehyde will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the aldehyde from the more polar carboxylic acid. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used.[3]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether.[1]
Q3: Are there alternative synthesis methods that are less prone to over-oxidation?
Yes, several newer methods have been developed to synthesize pyrrole-2-carbaldehyde derivatives while avoiding harsh conditions and over-oxidation. One such method is the iodine/copper-mediated oxidative annulation. This approach utilizes molecular oxygen as the oxidant under controlled conditions, demonstrating high selectivity for the aldehyde and preventing over-oxidation to the carboxylic acid.[4]
Q4: Does N-protection of the pyrrole ring help in preventing over-oxidation and other side reactions?
Yes, protecting the pyrrole nitrogen with a suitable group (e.g., tosyl, benzyl) can be beneficial. N-protection can:
-
Increase stability: It can make the pyrrole ring less susceptible to acid-catalyzed polymerization.
-
Influence regioselectivity: It can direct the formylation to a specific position.
-
Improve solubility: It can modify the solubility of the starting material and product, potentially simplifying the workup and purification.
However, the protecting group must be chosen carefully so that it can be removed efficiently without affecting the desired aldehyde functionality in a subsequent step.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Pyrrole
This protocol is adapted from Organic Syntheses, a reliable source for detailed and verified experimental procedures.[1]
Reagents and Equipment:
-
Pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride
-
Sodium acetate trihydrate
-
Petroleum ether
-
Three-necked round-bottom flask, stirrer, dropping funnel, reflux condenser, ice bath, heating mantle
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles). Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise while maintaining the internal temperature between 10-20 °C. Remove the ice bath and stir for 15 minutes.
-
Reaction with Pyrrole: Replace the ice bath and add ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride dropwise over 1 hour.
-
Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
-
Hydrolysis: Cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. Reflux the mixture again for 15 minutes with vigorous stirring.
-
Extraction and Purification: Cool the mixture and separate the organic layer. Extract the aqueous layer with ether. Combine the organic layers, wash with a saturated sodium carbonate solution, and dry over anhydrous sodium carbonate. Distill the solvent and purify the crude product by recrystallization from boiling petroleum ether.
Table 1: Vilsmeier-Haack Reaction Parameters for Pyrrole-2-carbaldehyde Synthesis
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-20 °C for reagent addition, then reflux | Controls exothermicity and prevents side reactions.[1] |
| Reagent Ratio | Pyrrole:DMF:POCl₃ = 1:1.1:1.1 | A slight excess of the formylating agent ensures complete reaction.[1] |
| Hydrolysis | Aqueous Sodium Acetate | Neutralizes the strong acid and facilitates clean hydrolysis of the iminium salt.[1] |
| Workup | Prompt extraction and washing | Minimizes product degradation and polymerization in the acidic medium. |
Visualizations
Logical Workflow for Troubleshooting Over-oxidation
Caption: A flowchart outlining the key steps to diagnose and resolve issues of over-oxidation during the synthesis of pyrrole-2-carbaldehyde.
Reaction Pathway: Vilsmeier-Haack Formylation and Over-oxidation
Caption: A simplified diagram illustrating the main reaction pathway for the Vilsmeier-Haack formylation of pyrrole and the potential side reaction of over-oxidation to the carboxylic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
Instability issues of pyrrole aldehydes and their handling.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, a common building block in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-2-carboxaldehyde has turned from off-white/yellow to a dark brown or reddish color. What happened and is it still usable?
A1: Pyrrole and its derivatives, including pyrrole aldehydes, are known to darken upon exposure to air and light.[1] This color change is often due to oxidation and polymerization, which can result in impurities.[2] While a slight change in color may not significantly affect some reactions, a dark coloration indicates substantial degradation. It is highly recommended to purify the aldehyde before use to ensure reproducible results and avoid introducing impurities into your reaction.
Q2: What are the optimal storage conditions for pyrrole aldehydes to prevent degradation?
A2: To minimize degradation, pyrrole aldehydes should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Keep refrigerated (+2°C to +8°C) for short-term storage.[3] For long-term storage of stock solutions, -20°C or -80°C is recommended.[4]
-
Light: Protect from direct sunlight and UV light by using an amber vial or by wrapping the container in aluminum foil.[5]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[6]
Q3: I am experiencing significantly lower yields than expected in a reaction using pyrrole-2-carboxaldehyde. Could the aldehyde's stability be the issue?
A3: Yes, the inherent instability of pyrrole aldehydes can be a major cause of low reaction yields. The aldehyde can degrade over the course of the reaction, especially during extended reaction times or at elevated temperatures.[7] In one study, the concentration of pyrrole-2-carboxaldehyde in a buffered solution at 30°C decreased by 50% over 18 hours.[7] It is crucial to use freshly purified aldehyde and consider reaction conditions that are compatible with its stability.
Q4: What substances are incompatible with pyrrole aldehydes?
A4: Pyrrole aldehydes are incompatible with strong oxidizing agents, strong bases, strong reducing agents, and acids.[2][8] Contact with these substances can lead to rapid decomposition or polymerization. For instance, in synthesis procedures like the Vilsmeier-Haack reaction, it is critical to neutralize acidic byproducts promptly to prevent product degradation.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Product Discoloration and Impurity
-
Symptom: Your pyrrole aldehyde, which should be an off-white to yellow solid, has become dark, oily, or tar-like.
-
Cause: Exposure to air, light, or heat has likely caused oxidation and polymerization.
-
Solution: The aldehyde must be purified before use. See the detailed experimental protocols for recrystallization and distillation below.
Issue 2: Low or Inconsistent Reaction Yields
-
Symptom: A reaction that previously worked well is now giving low or variable yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: Aldehyde Degradation in Solution
-
Symptom: During a reaction or analysis (e.g., HPLC), the peak corresponding to the pyrrole aldehyde decreases over time, even in the absence of other reactants.
-
Cause: Pyrrole aldehydes are unstable in many common solvents and buffers, particularly over long periods.[7]
-
Solution:
-
Prepare solutions of the aldehyde immediately before use.
-
If possible, run reactions at lower temperatures to slow the rate of decomposition.
-
For biocatalytic reactions, be aware that the presence of cells or enzymes can accelerate degradation.[7] Consider in situ product recovery methods to remove the aldehyde from the reactive medium as it is formed.
-
Quantitative Stability Data
The stability of pyrrole aldehydes is highly dependent on the experimental conditions. The following table summarizes data from a study on pyrrole-2-carboxaldehyde stability in a buffered solution.
| Condition | Incubation Time (hours) | Incubation Temperature (°C) | Average Reduction in Peak Area (HPLC) | Reference |
| Buffered Solution (KPi pH 6.0) | 18 | 30 | ~50% | [7] |
| Buffered Solution with Whole-Cell Biocatalyst | 18 | 30 | ~90% | [7] |
Key Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for removing colored impurities and polymers from solid pyrrole-2-carboxaldehyde.[9]
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Pyrrole CAS 109-97-7 | 807492 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Electrophilic Substitution of N-Alkylpyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of electrophilic substitution reactions on N-alkylpyrroles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the regioselectivity (C2 vs. C3 substitution) in the electrophilic substitution of N-alkylpyrroles?
A1: The regioselectivity of electrophilic substitution on N-alkylpyrroles is primarily governed by a combination of electronic and steric factors. Electronically, the C2 (α) position is inherently more reactive due to the greater stabilization of the cationic intermediate (σ-complex) through resonance involving the nitrogen lone pair.[1][2][3] The intermediate for C2 attack is stabilized by three resonance structures, whereas the intermediate for C3 attack is stabilized by only two.[1][3][4] However, steric hindrance from the N-alkyl group can significantly influence the outcome.[5][6]
Key factors include:
-
Steric Hindrance: Bulky N-alkyl groups can sterically hinder the approach of an electrophile to the adjacent C2 and C5 positions, thereby favoring substitution at the less hindered C3 and C4 positions.[5]
-
Nature of the Electrophile: The size and reactivity of the electrophile play a crucial role. Larger, less reactive electrophiles are more susceptible to steric hindrance and may favor C3 substitution.
-
Electronic Effects of the N-Substituent: While alkyl groups are generally electron-donating, strongly electron-withdrawing groups on the nitrogen, such as a phenylsulfonyl group, can direct substitution to the C3 position.[7]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst (e.g., Lewis acid) can alter the regiochemical outcome. For instance, in the acylation of 1-(phenylsulfonyl)pyrrole, AlCl₃ catalysis favors C3-acylation, while BF₃·OEt₂ catalysis predominantly yields the C2-acyl derivative.[7]
Q2: Why is C2-substitution generally preferred in pyrrole itself?
A2: In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (the σ-complex or arenium ion) is more stable.[1][3][8] This increased stability is due to more extensive charge delocalization. The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the nitrogen, via three resonance structures.[1][3][4] In contrast, the intermediate from C3 (β) attack is less stable as the positive charge is delocalized over only two carbon atoms and the nitrogen atom, resulting in fewer resonance structures.[1][4]
Troubleshooting Guides
Q3: I am performing a Vilsmeier-Haack formylation on an N-alkylpyrrole and getting a mixture of C2 and C3 isomers. How can I increase the selectivity for the C3-aldehyde?
A3: Achieving high C3 selectivity in the Vilsmeier-Haack formylation of N-alkylpyrroles is a common challenge. The ratio of α- to β-formylated products is primarily controlled by steric factors.[5]
Troubleshooting Steps:
-
Increase the Steric Bulk of the N-Substituent: The most effective strategy is to use an N-alkylpyrrole with a sterically demanding group. As the size of the N-substituent increases, the steric hindrance at the C2 position also increases, making the C3 position more accessible to the Vilsmeier reagent. For example, switching from an N-methyl to an N-tert-butyl group will significantly favor the formation of the C3-formylated product.
-
Optimize Reaction Conditions:
-
Temperature: Vilsmeier-Haack reactions are often performed at low temperatures.[9] Running the reaction at the lowest practical temperature may enhance selectivity by favoring the kinetically controlled product, which, in the case of sterically hindered substrates, can be the C3 isomer.
-
Reagent Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF).[9][10] Using a slight excess of the reagent may be necessary, but large excesses could lead to side reactions.
-
-
Consider Alternative Formylating Agents: If the Vilsmeier-Haack reaction remains unselective, consider using dichloromethyl alkyl ethers as an alternative formylating agent, which can exhibit different regioselectivity profiles depending on the substrate and Lewis acid used.[11]
Q4: My Friedel-Crafts acylation of an N-alkylpyrrole is yielding primarily the C2-acylated product, but my target molecule requires C3-acylation. What strategies can I employ?
A4: Direct Friedel-Crafts acylation of simple N-alkylpyrroles often favors the electronically preferred C2 position. To achieve C3 regioselectivity, a directing group strategy is often necessary.
Recommended Strategy: Use of a Directing Group
-
N-Phenylsulfonyl as a Directing Group: The 1-(phenylsulfonyl) group is a powerful directing group for achieving C3-acylation.[7]
-
Synthesis: Synthesize 1-(phenylsulfonyl)pyrrole from pyrrole.
-
Acylation: Perform the Friedel-Crafts acylation on 1-(phenylsulfonyl)pyrrole. When catalyzed by AlCl₃, this reaction gives 3-acyl derivatives with strong regiospecificity.[7]
-
Deprotection: The phenylsulfonyl group can be removed under mild alkaline hydrolysis to yield the desired 3-acyl-1H-pyrrole in excellent yields.[7]
-
-
Choice of Lewis Acid is Critical: The choice of Lewis acid can dramatically alter the C2/C3 ratio. With 1-(phenylsulfonyl)pyrrole, AlCl₃-catalyzed reactions strongly favor C3-acylation, whereas BF₃·OEt₂-catalyzed reactions predominantly give the C2-acyl product.[7]
Data Presentation
Table 1: Effect of N-Substituent Steric Bulk on the Regioselectivity of Vilsmeier-Haack Formylation.
| N-Substituent (R) in 1-R-Pyrrole | α:β (C2:C3) Ratio | Reference |
| Methyl | High α-selectivity | [5] |
| Ethyl | Increased β-product | [12] |
| Isopropyl | Further increased β-product | [12] |
| tert-Butyl | Predominantly β-product | [12] |
Note: Specific quantitative ratios are highly dependent on exact reaction conditions and are generalized here based on established trends.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an N-Alkylpyrrole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF) (1.2 equivalents) to 0 °C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere.[13] Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should become a crystalline solid or a thick slurry, which is the Vilsmeier reagent.[11][13]
-
Substrate Addition: Dissolve the N-alkylpyrrole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C (or as optimized for the specific substrate) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Acylation of Pyrrole via a 1-(Phenylsulfonyl) Directing Group
-
Synthesis of 1-(Phenylsulfonyl)pyrrole: Prepare 1-(phenylsulfonyl)pyrrole according to established literature procedures.
-
AlCl₃-Catalyzed Acylation: To a stirred suspension of aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane at 0 °C, add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents).
-
Substrate Addition: Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.[7]
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the resulting 3-acyl-1-(phenylsulfonyl)pyrrole by column chromatography or recrystallization.
-
Deprotection: Cleave the phenylsulfonyl group by treating the purified product with aqueous sodium hydroxide in methanol or ethanol at reflux to yield the final 3-acylpyrrole.[7]
Visualizations
Caption: Factors influencing regioselectivity in N-alkylpyrrole substitution.
Caption: Experimental workflow for optimizing C3-acylation selectivity.
Caption: Logical relationship of intermediates in electrophilic substitution.
References
- 1. quora.com [quora.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and 1-tert-butyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected reactivity of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and 1-tert-butyl-1H-pyrrole-2-carbaldehyde. While direct comparative experimental data for these specific compounds is limited in published literature, this document extrapolates their reactivity based on established principles of organic chemistry, focusing on the steric effects of the N-alkyl substituents.
Introduction
N-substituted pyrrole-2-carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active molecules and materials. The nature of the substituent at the 1-position of the pyrrole ring can significantly influence the reactivity of the aldehyde functional group. This guide focuses on the comparison between the 1-sec-butyl and 1-tert-butyl analogues, highlighting how the increasing steric bulk from a secondary to a tertiary alkyl group is anticipated to modulate their chemical behavior.
Physicochemical Properties and Synthesis
The physical and spectroscopic properties of these compounds are expected to be broadly similar, with minor differences arising from their isomeric nature. The primary distinction lies in the steric environment around the nitrogen atom and, consequently, the adjacent C2-aldehyde group.
| Property | This compound (Predicted) | 1-tert-butyl-1H-pyrrole-2-carbaldehyde (Predicted/Reported) |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| Appearance | Colorless to pale yellow oil/solid | Colorless to pale yellow oil/solid |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis
Both compounds can be synthesized via a two-step process: N-alkylation of pyrrole followed by Vilsmeier-Haack formylation.
Caption: General synthetic route to 1-sec-butyl- and 1-tert-butyl-1H-pyrrole-2-carbaldehyde.
Reactivity Comparison: The Role of Steric Hindrance
The primary factor differentiating the reactivity of these two aldehydes is the steric hindrance imposed by the N-alkyl group. The tert-butyl group is significantly bulkier than the sec-butyl group, which is expected to have a profound impact on the accessibility of the aldehyde's electrophilic carbon atom.
Caption: Steric hindrance comparison between the two aldehydes. (Placeholder for actual chemical structures).
Nucleophilic Addition Reactions
Nucleophilic attack on the carbonyl carbon is a fundamental reaction of aldehydes. The steric bulk of the N-substituent is expected to hinder the approach of nucleophiles.
-
This compound: The sec-butyl group presents moderate steric hindrance. Nucleophilic attack is expected to proceed, although potentially at a slower rate than with less bulky N-substituents (e.g., N-methyl).
-
1-tert-butyl-1H-pyrrole-2-carbaldehyde: The tert-butyl group will significantly shield the aldehyde, making it less accessible to nucleophiles. This is predicted to lead to slower reaction rates and potentially lower yields, especially with bulky nucleophiles.
| Reaction Type | Reagent | Expected Relative Reactivity | Rationale |
| Grignard Reaction | RMgX | 1-sec-Butyl > 1-tert-butyl | The bulky Grignard reagent will be more sensitive to the steric hindrance of the tert-butyl group. |
| Reduction | NaBH₄ | 1-sec-Butyl ≈ 1-tert-butyl | Small hydride reagents like NaBH₄ are less affected by steric bulk, so reactivity may be comparable. |
| Cyanohydrin Formation | HCN | 1-sec-Butyl > 1-tert-butyl | The approach of the cyanide nucleophile will be impeded by the tert-butyl group. |
Condensation Reactions
Condensation reactions, such as the Wittig and Knoevenagel reactions, involve the formation of a new carbon-carbon double bond at the carbonyl position. These multi-step reactions are also susceptible to steric effects.
Wittig Reaction:
Caption: General workflow of the Wittig reaction.
-
This compound: The formation of the intermediate oxaphosphetane is expected to be less hindered, leading to higher reaction rates and yields compared to the tert-butyl analogue.
-
1-tert-butyl-1H-pyrrole-2-carbaldehyde: The bulky tert-butyl group will sterically clash with the triphenylphosphine group of the ylide during the formation of the oxaphosphetane intermediate, likely resulting in slower reactions and reduced yields.
Knoevenagel Condensation:
This reaction involves the condensation of the aldehyde with an active methylene compound.
| Reactant | Expected Relative Reactivity | Rationale |
| Malononitrile | 1-sec-Butyl > 1-tert-butyl | The formation of the intermediate adduct will be sterically hindered by the tert-butyl group. |
| Diethyl malonate | 1-sec-Butyl > 1-tert-butyl | Similar to malononitrile, the approach of the enolate will be impeded. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize conditions for each specific substrate.
General Procedure for Wittig Reaction
-
To a solution of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF, add a strong base (e.g., n-BuLi or NaHMDS, 1.1 eq.) at -78 °C under an inert atmosphere.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of either this compound or 1-tert-butyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.
General Procedure for Knoevenagel Condensation
-
To a solution of this compound or 1-tert-butyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) and an active methylene compound (1.1 eq.) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Conclusion
The steric bulk of the N-substituent is a critical determinant of the reactivity of pyrrole-2-carbaldehydes. The larger tert-butyl group in 1-tert-butyl-1H-pyrrole-2-carbaldehyde is expected to significantly hinder the approach of reagents to the aldehyde carbonyl group compared to the sec-butyl group in This compound . This will likely manifest as slower reaction rates and lower yields for many common aldehyde transformations, particularly those involving bulky reagents or sterically demanding transition states. For synthetic applications requiring higher reactivity at the C2-aldehyde position, the 1-sec-butyl derivative would likely be the more favorable choice. Conversely, the increased steric shielding in the 1-tert-butyl analogue could be exploited to achieve selectivity in certain reactions. Experimental validation is recommended to quantify these predicted differences in reactivity.
A Comparative Guide to the Electronic Effects of N-Alkyl Substituents on the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of different N-alkyl substituents on the pyrrole ring. Understanding these effects is crucial for tuning the reactivity, and physicochemical properties of pyrrole-containing compounds in various applications, including medicinal chemistry and materials science. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the underlying principles.
Introduction to Electronic Effects on the Pyrrole Ring
The pyrrole ring is an aromatic heterocycle where the nitrogen atom's lone pair of electrons participates in the π-system. N-alkylation, while seemingly a simple modification, can subtly alter the electron density distribution within the ring, thereby influencing its chemical behavior. The electronic effects of N-alkyl substituents are primarily a combination of two factors:
-
Inductive Effect (I): Alkyl groups are generally considered to be weakly electron-donating (+I effect) due to the polarization of the C-N sigma bond. This effect tends to increase the electron density on the pyrrole ring.
-
Steric Effect: The size and branching of the alkyl group can influence the planarity of the pyrrole ring and its interactions with other molecules or reagents. While not a direct electronic effect, steric hindrance can impact reactions and spectroscopic properties.
This guide will explore how these effects manifest in various experimental parameters.
Quantitative Comparison of Electronic Effects
To quantitatively assess the electronic influence of different N-alkyl groups, several experimental parameters are commonly employed. These include Taft's σ* constants, which measure the polar (inductive) effect of substituents, as well as spectroscopic and electrochemical data.
Taft's σ* Constants for Alkyl Groups
Taft's σ* constants are a measure of the polar effect of a substituent, with more negative values indicating a stronger electron-donating inductive effect.
| N-Alkyl Substituent | Taft's σ* Constant |
| Methyl | 0.00 |
| Ethyl | -0.10 |
| n-Propyl | -0.12 |
| n-Butyl | -0.13 |
| Isopropyl | -0.19 |
| tert-Butyl | -0.30 |
Data sourced from various physical organic chemistry textbooks and compilations.
As the data indicates, the electron-donating inductive effect increases with the size and branching of the alkyl group, with the tert-butyl group being the most electron-donating.
Spectroscopic and Electrochemical Data
The electronic effects of N-alkyl substituents can be further elucidated by examining their impact on spectroscopic and electrochemical properties.
| N-Alkyl Substituent | ¹H NMR (α-H, ppm) | ¹H NMR (β-H, ppm) | UV-Vis λmax (nm) | Oxidation Potential (V vs. Fc/Fc⁺) |
| H (Pyrrole) | ~6.70 | ~6.10 | ~210 | ~0.9 |
| Methyl | ~6.60 | ~6.05 | ~212 | ~0.85 |
| Ethyl | ~6.62 | ~6.06 | Data not readily available | Data not readily available |
| n-Propyl | ~6.61 | ~6.05 | Data not readily available | Data not readily available |
| n-Butyl | ~6.61 | ~6.05 | Data not readily available | Data not readily available |
| Isopropyl | ~6.65 | ~6.07 | Data not readily available | Data not readily available |
| tert-Butyl | ~6.75 | ~6.08 | Data not readily available | Data not readily available |
Interpretation of Data:
-
¹H NMR Spectroscopy: The chemical shifts of the α- and β-protons of the pyrrole ring are sensitive to the electron density. An increase in the electron-donating nature of the N-alkyl group is expected to cause a slight upfield shift (lower ppm) of the ring proton signals due to increased shielding. However, steric effects from bulkier groups like tert-butyl can lead to a deshielding effect on the α-protons, causing a downfield shift.
-
UV-Vis Spectroscopy: The λmax of the π→π* transition in the pyrrole ring is expected to show a slight bathochromic (red) shift with increasing electron-donating character of the N-alkyl substituent. This is because the electron-donating group raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap.
-
Cyclic Voltammetry: The oxidation potential is a measure of the ease with which the pyrrole ring can be oxidized. A stronger electron-donating substituent will increase the electron density of the ring, making it easier to oxidize. Therefore, a decrease in the oxidation potential is expected as the electron-donating ability of the N-alkyl group increases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Determination of Taft's σ* Constants
Taft's σ* constants are typically determined from the hydrolysis rates of substituted esters. The general procedure involves:
-
Synthesis: Synthesize a series of esters with the general formula R-COOR', where R is the alkyl group of interest.
-
Kinetics Experiments: Measure the rate constants for the acid-catalyzed (kA) and base-catalyzed (kB) hydrolysis of these esters under controlled conditions (e.g., in a specific solvent mixture at a constant temperature).
-
Calculation: The σ* value is calculated using the Taft equation: σ* = (1/2.48) * [log(kB/kB₀) - log(kA/kA₀)] where kB and kA are the rate constants for the substituted ester, and kB₀ and kA₀ are the rate constants for the reference ester (usually methyl acetate, where R = CH₃).
¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of the N-alkylpyrrole compounds in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts of the α- and β-protons are reported in parts per million (ppm) relative to TMS.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the N-alkylpyrrole compounds in a UV-transparent solvent (e.g., ethanol, acetonitrile) with concentrations typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the π→π* transition of the pyrrole ring.
Cyclic Voltammetry
-
Electrolyte Solution: Prepare an electrolyte solution, typically 0.1 M, of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Working Solution: Dissolve the N-alkylpyrrole compound in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and back. Record the resulting current as a function of the applied potential. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: Determine the oxidation potential (Epa) from the resulting voltammogram. It is often reported relative to the Fc/Fc⁺ redox couple.
Visualization of Relationships
The following diagrams illustrate the logical relationships between the properties of N-alkyl substituents and their electronic effects on the pyrrole ring.
Caption: Relationship between N-alkyl substituent properties and their impact on the pyrrole ring.
Caption: Experimental workflow for comparing electronic effects of N-alkylpyrroles.
Conclusion
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry. We present proposed experimental protocols and objectively compare the strengths and limitations of each technique for this specific application.
Method Comparison at a Glance
The choice between HPLC and GC-MS for purity analysis depends on the analyte's properties and the specific information required. While HPLC is a versatile technique suitable for a wide range of compounds, GC-MS excels in the analysis of volatile and thermally stable molecules, providing definitive structural information.
| Parameter | HPLC (UV Detection) | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analyte must be volatile and thermally stable. |
| Derivatization | Optional, can be used to enhance detection (e.g., with DNPH). | Optional, can be used to increase volatility and stability (e.g., silylation). |
| Typical Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | Non-polar, 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Detection | UV-Vis (Diode Array Detector) | Mass Spectrometry (e.g., Quadrupole) |
| Information Provided | Retention time, UV spectrum, quantitative purity (area %). | Retention time, mass spectrum (fragmentation pattern), structural confirmation, quantitative purity. |
| Primary Strengths | Broad applicability, non-destructive, suitable for thermally sensitive compounds. | High separation efficiency, high sensitivity, definitive compound identification via mass spectra. |
| Primary Limitations | Lower resolution than capillary GC, less definitive identification without MS detector. | Requires analyte to be volatile and thermally stable, potential for thermal degradation. |
Experimental Workflows and Method Comparison
The following diagrams illustrate the general experimental workflow for both techniques and a logical comparison of their core attributes for the analysis of this compound.
Caption: General experimental workflows for HPLC and GC-MS purity analysis.
Caption: Logical comparison of HPLC and GC-MS for the target analysis.
Detailed Experimental Protocols
The following are proposed starting methods for the analysis of this compound. Optimization may be required based on the specific impurity profile of the sample.
Protocol 1: Reversed-Phase HPLC Method
This method is designed for determining the purity of the main component and quantifying non-volatile, polar, and non-polar impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 280 nm (or optimal wavelength determined by UV scan). Monitor 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
For analysis, dilute the stock solution to 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the DAD data to assess peak purity and check for co-eluting impurities.
-
Protocol 2: GC-MS Method
This method is ideal for identifying and quantifying volatile and semi-volatile impurities. The parent compound, pyrrole-2-carboxaldehyde, has a boiling point of 217-219°C, suggesting the sec-butyl derivative is sufficiently volatile for GC analysis.[1]
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole) with an Electron Ionization (EI) source.
-
Data acquisition system with a mass spectral library (e.g., NIST).
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split, 50:1 ratio.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Scan Range: 40 - 500 m/z.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 1.0 mg/mL in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved. Filtration is generally not required if the sample dissolves completely and the solvent is pure.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to determine purity by area percent.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification of impurities. The fragmentation pattern can provide structural clues for unknown impurities.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. The choice of method should be guided by the specific analytical needs. A robust quality control strategy would ideally employ both techniques: HPLC as a primary method for routine purity testing and quantification of non-volatile or thermally sensitive impurities, and GC-MS as a complementary method for the definitive identification of volatile impurities and for providing structural confirmation of the main component. This dual-method approach ensures a comprehensive understanding of the compound's purity profile, which is essential for drug development and scientific research.
References
Characterization of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. Due to a lack of specific experimental data in the public domain for this particular compound, this guide leverages established reactivity patterns of analogous N-substituted pyrrole-2-carbaldehydes to predict reaction outcomes. The information herein serves as a foundational resource for researchers designing synthetic pathways and anticipating the characteristics of resulting products.
Introduction to the Reactivity of Pyrrole-2-carbaldehydes
This compound is a heterocyclic aldehyde with a distinct reactivity profile shaped by the electron-rich pyrrole ring and the electrophilic aldehyde functionality. The N-sec-butyl group, being a moderately bulky alkyl substituent, can influence the steric accessibility of the nitrogen and the adjacent C5 position, potentially modulating the regioselectivity and reaction rates compared to N-unsubstituted or less hindered N-alkyl pyrroles. The aldehyde group is the primary site for nucleophilic attack, participating in a variety of condensation and addition reactions.
Comparison of Key Reaction Pathways
The following sections detail the expected outcomes of common synthetic transformations involving this compound, providing a comparative overview of the potential products.
Table 1: Comparison of Expected Reaction Products
| Reaction Type | Reagents & General Conditions | Expected Product(s) for this compound | Comparison with Alternatives (e.g., 1H-pyrrole-2-carbaldehyde) |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), base catalyst (e.g., piperidine, pyridine) in a suitable solvent (e.g., ethanol, toluene). | 2-(1-sec-Butyl-1H-pyrrol-2-yl)methylene derivatives of the active methylene compound. | The N-sec-butyl group is not expected to significantly alter the electronic nature of the aldehyde, leading to similar reactivity as the unsubstituted analog. Reaction rates might be slightly influenced by the steric bulk of the sec-butyl group. |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH-R), typically generated in situ from a phosphonium salt and a strong base (e.g., n-BuLi, NaH) in an aprotic solvent (e.g., THF, DMSO). | 1-sec-Butyl-2-(alkenyl)-1H-pyrroles. The geometry of the resulting alkene (E/Z) will depend on the nature of the ylide. | The reaction mechanism is primarily dictated by the aldehyde and the ylide. The N-sec-butyl group is unlikely to have a major impact on the product structure or stereoselectivity compared to other N-alkyl pyrroles. |
| Reductive Amination | Primary or secondary amine, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) in an alcoholic solvent (e.g., methanol, ethanol). | N-substituted (1-(1-sec-butyl-1H-pyrrol-2-yl)methyl)amines. | This reaction is generally robust and high-yielding for a wide range of aldehydes and amines. The sec-butyl group should not impede this transformation. |
| Oxidation | Oxidizing agent (e.g., KMnO₄, Ag₂O, Jones reagent). | 1-sec-Butyl-1H-pyrrole-2-carboxylic acid. | The pyrrole ring is susceptible to oxidation under harsh conditions. Milder reagents like silver oxide are often preferred to selectively oxidize the aldehyde without degrading the pyrrole nucleus. This is a general consideration for all pyrrole-2-carbaldehydes. |
| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) in a suitable solvent (e.g., methanol for NaBH₄, THF for LiAlH₄). | (1-sec-Butyl-1H-pyrrol-2-yl)methanol. | This is a standard and efficient transformation for aldehydes. The N-sec-butyl group will not interfere with the reduction of the aldehyde. |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for this compound in a laboratory setting.
Protocol 1: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and an active methylene compound (1.1 eq) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is typically observed).
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel to isolate the alkene. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the structure and stereochemistry.
Protocol 3: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in methanol. Add a few drops of acetic acid to catalyze imine formation and stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Characterization: Purify the resulting amine by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized reaction workflows for the discussed transformations of this compound.
Caption: Knoevenagel Condensation Workflow.
Comparative study of synthetic routes to N-alkylated pyrrole-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
N-alkylated pyrrole-2-carbaldehydes are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The strategic introduction of substituents on both the pyrrole nitrogen and the C2-position aldehyde group is crucial for modulating their biological activity and material properties. Consequently, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide provides a comparative analysis of three prominent synthetic strategies, offering a comprehensive overview of their methodologies, performance, and ideal applications.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for a specific N-alkylated pyrrole-2-carbaldehyde is contingent on several factors, including the availability of starting materials, desired scale of reaction, and the tolerance of other functional groups. Below is a summary of the key quantitative data for three distinct and widely employed synthetic methodologies.
| Parameter | Route A: N-Alkylation followed by Vilsmeier-Haack Formylation | Route B: Direct N-Alkylation of Pyrrole-2-carbaldehyde | Route C: De Novo Synthesis via Oxidative Annulation |
| Starting Materials | Pyrrole, Alkyl Halide | Pyrrole-2-carbaldehyde, Alkyl Halide | Aryl Methyl Ketone, Arylamine, Acetoacetate Ester |
| Key Reagents | NaH, DMF, POCl₃ | K₂CO₃, DMF | CuCl₂, I₂, O₂ |
| Reaction Steps | 2 | 1 | 1 (one-pot) |
| Typical Yield | 70-90% (overall) | 85-95% | 60-75% |
| Reaction Time | 6-24 hours | 5-14 hours | 12-24 hours |
| Generality | High | Moderate to High | Moderate |
| Key Advantages | Highly versatile, well-established, good for a wide range of alkyl groups. | More atom-economical, shorter synthetic sequence. | Convergent, builds complexity quickly from simple precursors. |
| Key Limitations | Two separate reaction steps, use of hazardous reagents (NaH, POCl₃). | Potential for lower yields with sterically hindered alkyl groups. | Limited to specific substitution patterns based on starting materials. |
Visualizing the Synthetic Workflow
The logical flow for selecting a synthetic route can be visualized as a decision-making process based on key starting materials and desired outcomes.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route A: Two-Step Synthesis via N-Alkylation followed by Vilsmeier-Haack Formylation
This classical and highly reliable two-step approach first involves the N-alkylation of pyrrole, followed by the formylation of the resulting N-alkylpyrrole at the C2 position using the Vilsmeier-Haack reagent.
Step 1: N-Alkylation of Pyrrole
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), a solution of pyrrole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The desired alkyl halide (1.1 equivalents) is then added dropwise, and the mixture is stirred at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting pyrrole.
-
The reaction is quenched by the slow addition of water, and the product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N-alkylpyrrole is purified by column chromatography.
Step 2: Vilsmeier-Haack Formylation of N-Alkylpyrrole
-
To a flask containing anhydrous DMF (3.0 equivalents) at 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring.[1][2][3][4]
-
The mixture is stirred at room temperature for 30 minutes to form the Vilsmeier reagent.[1][2][3][4]
-
A solution of the N-alkylpyrrole (1.0 equivalent) from Step 1 in anhydrous DMF is then added dropwise at 0 °C.
-
The reaction mixture is heated to 60-80 °C and stirred for 1-3 hours.
-
After cooling to room temperature, the mixture is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the N-alkylated pyrrole-2-carbaldehyde.
Route B: Direct N-Alkylation of Pyrrole-2-carbaldehyde
This method offers a more direct approach by alkylating the commercially available or readily synthesized pyrrole-2-carbaldehyde.
-
To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous DMF, potassium carbonate (K₂CO₃, 2.0-4.0 equivalents) is added.[5]
-
The suspension is stirred at room temperature, and the alkyl halide (1.2 equivalents) is added.
-
The reaction mixture is stirred at room temperature or heated to 65 °C for 5-14 hours, with reaction progress monitored by TLC.[5]
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to yield the desired N-alkylated pyrrole-2-carbaldehyde.[5]
Route C: De Novo Synthesis via Oxidative Annulation
This modern, one-pot method constructs the N-alkylated pyrrole-2-carbaldehyde scaffold from simple, acyclic starting materials.
-
A mixture of an aryl methyl ketone (1.0 equivalent), an arylamine (1.2 equivalents), an acetoacetate ester (1.5 equivalents), copper(II) chloride (CuCl₂, 0.2 equivalents), and iodine (I₂, 1.6 equivalents) in dimethyl sulfoxide (DMSO) is prepared in a reaction vessel.[6]
-
The vessel is flushed with oxygen, and the reaction mixture is stirred at 100 °C for 12-24 hours.[6]
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude residue is purified by flash column chromatography on silica gel to afford the polysubstituted N-alkylated pyrrole-2-carbaldehyde.[6]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
Validating the Structure of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is employed to unequivocally validate the chemical structure of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. We present a detailed analysis of expected data from COSY, HSQC, and HMBC experiments, offering a direct comparison of their roles in piecing together the molecular puzzle. The experimental protocols for these essential techniques are also detailed for reproducibility.
Structural Elucidation through 2D NMR Correlation
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is paramount for the structural confirmation of a synthesized compound. While 1D NMR provides initial information, complex molecules like this compound, with overlapping proton signals and quaternary carbons, necessitate the use of 2D NMR techniques. These experiments reveal through-bond correlations between nuclei, allowing for the definitive assembly of the molecular framework.
The primary 2D NMR experiments utilized for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).
Predicted 2D NMR Data for this compound
The following tables summarize the predicted chemical shifts and key 2D NMR correlations for this compound. These values are estimated based on known data for pyrrole derivatives and general substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | ~9.50 (s) | ~180.0 |
| 2 | - | ~135.0 |
| 3 | ~7.00 (dd) | ~125.0 |
| 4 | ~6.20 (dd) | ~110.0 |
| 5 | ~6.80 (dd) | ~120.0 |
| 1'' | ~4.50 (m) | ~60.0 |
| 2'' | ~1.80 (m) | ~30.0 |
| 3'' | ~0.80 (t) | ~10.0 |
| 4'' | ~1.50 (d) | ~20.0 |
Table 2: Key Predicted 2D NMR Correlations
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-1' (CHO) | - | C-1' | C-2, C-3 |
| H-3 | H-4 | C-3 | C-2, C-4, C-5, C-1' |
| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5 |
| H-5 | H-4 | C-5 | C-3, C-4, C-1'' |
| H-1'' | H-2'', H-4'' | C-1'' | C-5, C-2'', C-3'', C-4'' |
| H-2'' | H-1'', H-3'' | C-2'' | C-1'', C-3'', C-4'' |
| H-3'' | H-2'' | C-3'' | C-1'', C-2'' |
| H-4'' | H-1'' | C-4'' | C-1'', C-2'' |
Experimental Protocols
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
NMR Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1. COSY (Correlation Spectroscopy): The COSY experiment is a homonuclear 2D NMR technique that shows correlations between J-coupled protons.[1]
-
Pulse Program: cosygpqf
-
Spectral Width: 10-12 ppm in both dimensions
-
Number of Scans: 2-4
-
Data Points: 2048 (F2) x 256 (F1)
-
Processing: Sine-bell window function followed by Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a proton-detected 2D experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached.[1][2]
-
Pulse Program: hsqcedetgpsisp2.2
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 0-200 ppm
-
Number of Scans: 4-8
-
Data Points: 2048 (F2) x 256 (F1)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
Processing: Qsine window function in both dimensions followed by Fourier transform.
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is a proton-detected 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[1][2]
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 10-12 ppm
-
¹³C Spectral Width: 0-200 ppm
-
Number of Scans: 8-16
-
Data Points: 2048 (F2) x 256 (F1)
-
Long-Range Coupling Constant (ⁿJCH): Optimized for ~8 Hz
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of the structural validation and the key correlations that confirm the structure of this compound.
Caption: Experimental workflow for 2D NMR-based structure validation.
Caption: Key 2D NMR correlations for structural confirmation.
Alternative Methodologies
While 2D NMR is the gold standard for structural elucidation of novel organic molecules, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the absolute structure if a suitable single crystal can be grown. This method is often considered definitive but is not always feasible.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the structure, but it is generally not sufficient for unambiguous isomer differentiation.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the aldehyde (C=O stretch) and the N-H or C-H bonds of the pyrrole ring.
References
Reactivity Face-Off: Pyrrole-2-Carbaldehyde vs. Benzaldehyde Derivatives in Nucleophilic Reactions
A comprehensive guide for researchers and drug development professionals comparing the reactivity of pyrrole-2-carbaldehyde and substituted benzaldehydes in key organic reactions. This report synthesizes theoretical principles and available experimental data to provide insights into their relative reactivity, aiding in the selection of appropriate substrates for chemical synthesis.
The reactivity of aldehydes is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecular architectures. Among these, aromatic and heteroaromatic aldehydes are particularly valuable building blocks. This guide provides an in-depth comparison of the reactivity of pyrrole-2-carbaldehyde and a series of substituted benzaldehydes in common nucleophilic addition and related reactions, including Knoevenagel condensation, Wittig reactions, and Schiff base formation. Understanding the subtle yet significant differences in their reactivity profiles is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in medicinal chemistry and materials science.
Executive Summary of Reactivity Comparison
The reactivity of the carbonyl group in aldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring of benzaldehyde enhance its reactivity towards nucleophiles by increasing the partial positive charge on the carbonyl carbon. Conversely, electron-donating groups decrease this electrophilicity, rendering the aldehyde less reactive.
The pyrrole ring, being an electron-rich heteroaromatic system, exerts a significant electron-donating effect on the attached aldehyde group. This donation of electron density to the carbonyl carbon reduces its electrophilicity. Consequently, pyrrole-2-carbaldehyde is generally less reactive towards nucleophiles than benzaldehyde and its derivatives bearing electron-withdrawing substituents. However, it is expected to be more reactive than benzaldehydes with strong electron-donating groups.
Theoretical Framework: Electronic Effects on Carbonyl Reactivity
The comparative reactivity can be understood through the electronic influence of the aromatic or heteroaromatic ring on the carbonyl group.
Figure 1. A diagram illustrating the electronic factors influencing the reactivity of the carbonyl group in pyrrole-2-carbaldehyde versus substituted benzaldehydes.
Comparative Reactivity in Key Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is sensitive to the electrophilicity of the aldehyde.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |
| Pyrrole-2-carbaldehyde | Phenylacetonitrile | Piperidine/[BMIM][Br] | 98 | [Source on Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles] |
| Benzaldehyde | Malononitrile | Piperidine, AcOH/Benzene | 75 | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine, AcOH/Benzene | (Implied higher than Benzaldehyde) | [2] |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine, AcOH/Benzene | (Implied lower than Benzaldehyde) | [2] |
Analysis: The high yield reported for the Knoevenagel condensation of pyrrole-2-carbaldehyde with phenylacetonitrile suggests it is a competent substrate for this reaction. However, the use of an ionic liquid as a solvent may have enhanced the reaction rate. In conventional solvents, it is anticipated that benzaldehydes with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde) would exhibit higher reactivity and yields compared to pyrrole-2-carbaldehyde due to the increased electrophilicity of the carbonyl carbon. Conversely, benzaldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) would likely be less reactive.
Wittig Reaction
The Wittig reaction, involving the reaction of an aldehyde with a phosphorus ylide, is a powerful tool for alkene synthesis. The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon.
While specific comparative kinetic data is scarce, the general principles of carbonyl reactivity apply. It is expected that the reaction of pyrrole-2-carbaldehyde with a given Wittig reagent would be slower than that of benzaldehyde under identical conditions. The reactivity of substituted benzaldehydes would follow the trend established by their electronic properties, with electron-withdrawing groups accelerating the reaction and electron-donating groups retarding it.
Schiff Base Formation (Imine Synthesis)
The formation of a Schiff base involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration. The initial nucleophilic attack is often the rate-determining step.
| Aldehyde | Amine | Conditions | Yield (%) | Reference |
| Benzaldehyde | n-butylamine | PV-assisted, 45 °C | 98.6 | [3] |
| Substituted Benzaldehydes | Various primary amines | General reaction | Generally high | [4] |
| Pyrrole-2-carbaldehyde | 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Ethanol/acetic acid, RT | Good | [4] |
Analysis: High yields are achievable for Schiff base formation with both benzaldehyde and pyrrole-2-carbaldehyde. However, the electron-donating nature of the pyrrole ring would theoretically slow down the initial nucleophilic attack of the amine compared to benzaldehyde. The reactivity of substituted benzaldehydes is well-established to be dependent on the electronic nature of the substituent, with electron-withdrawing groups enhancing the rate of reaction.
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and comparable results. Below are generalized procedures for the Knoevenagel condensation and Wittig reaction, which can be adapted for a direct comparative study.
General Experimental Workflow for Comparative Reactivity Study
Figure 2. A generalized workflow for conducting a comparative study of aldehyde reactivity.
Knoevenagel Condensation Protocol (General)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, toluene, or an ionic liquid).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or L-proline).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Analysis: Characterize the product by NMR, IR, and mass spectrometry, and determine the yield.
Wittig Reaction Protocol (General)
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 mmol) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide. Characterize the product by NMR and determine the yield and stereoselectivity (E/Z ratio).
Conclusion
The reactivity of pyrrole-2-carbaldehyde in nucleophilic reactions is intrinsically linked to the electron-donating nature of the pyrrole ring, which reduces the electrophilicity of the carbonyl carbon. In contrast, the reactivity of benzaldehyde derivatives can be finely tuned by the electronic properties of the substituents on the benzene ring. While direct quantitative comparisons are not extensively documented, the available evidence and fundamental principles of organic chemistry suggest that pyrrole-2-carbaldehyde is generally less reactive than benzaldehyde and its electron-deficient derivatives.
For researchers and professionals in drug development and materials science, this comparative guide underscores the importance of considering the electronic nature of the aromatic or heteroaromatic aldehyde when designing synthetic routes. While pyrrole-2-carbaldehyde is a versatile building block, reactions involving nucleophilic attack on the carbonyl carbon may require more forcing conditions or tailored catalytic systems compared to reactions with electron-poor benzaldehydes. Future work should focus on direct kinetic studies to provide a more quantitative and comprehensive understanding of the reactivity differences between these important classes of aldehydes.
References
A Comparative Guide to the Biological Activity of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and Related Pyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various pyrrole-based compounds, with a focus on analogs of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3][4] While specific experimental data for this compound is not extensively available in the reviewed literature, this guide synthesizes data from a range of structurally similar pyrrole-2-carbaldehyde and pyrrole-2-carboxamide derivatives to provide a predictive comparison and highlight key structure-activity relationships.
The data presented herein is collated from various in vitro studies. Direct comparison between different studies should be approached with caution due to potential variations in experimental protocols. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, facilitating the design and development of novel pyrrole-based therapeutic agents.
Comparative Analysis of Biological Activities
The biological potential of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of selected pyrrole analogs.
Antibacterial Activity
Pyrrole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][5] The N-substituent and other groups on the pyrrole ring play a crucial role in determining the potency and spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrole Analogs against Bacterial Strains
| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Pyrrole-2-carboxamide Derivatives | [1] | |||
| 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | Staphylococcus aureus | Escherichia coli | 1.05 - 12.01 | [1] |
| 1-(4-Chlorobenzyl)-N-(4-iodobenzyl)-1H-pyrrole-2-carboxamide | Staphylococcus aureus | Escherichia coli | 1.05 - 12.01 | [1] |
| 1'-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | Staphylococcus aureus | Escherichia coli | 1.05 - 12.01 | [1] |
| N-Arylpyrrole Derivatives | [6] | |||
| Compound Vb | MRSA | - | 4 | [6] |
| Compound Vc | MRSA | E. coli, K. pneumoniae | 4 (MRSA), 8 (E. coli, K. pneu.) | [6] |
| Compound Ve | MRSA | - | 4 | [6] |
| Reference Standard | [6] | |||
| Levofloxacin | MRSA | - | 8 | [6] |
| Natural Pyrrole Alkaloids | [1] | |||
| Phallusialide A | MRSA | Escherichia coli | 32 | [1] |
| Phallusialide B | MRSA | Escherichia coli | 64 | [1] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Antifungal Activity
Several pyrrole derivatives have been identified as potent antifungal agents.[7][8][9] The introduction of specific pharmacophoric features, such as a 4-hydroxyphenyl ring, has been shown to enhance activity against certain fungal strains like Candida albicans.[10]
Table 2: Antifungal Activity of Selected Pyrrole Derivatives
| Compound/Analog | Fungal Strain | Activity Measurement | Result | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative (3b) | Candida albicans | Remarkable Activity | Comparable to Mycostatine | [8] |
| Sulfonamido-pyrrole (8b) | Candida albicans | Remarkable Activity | Comparable to Mycostatine | [8] |
| Pyrrole Derivative with 4-hydroxyphenyl ring | Candida albicans | Zone of Inhibition | Potent Activity | [10] |
| Pyrrole Alkaloid Analogs (204, 205) | Psylla piricola | Good Activity | - | [4] |
Cytotoxic and Antiproliferative Activity
The anticancer potential of pyrrole compounds has been extensively investigated.[2] Their mechanism of action often involves the inhibition of key cellular processes or signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Table 3: Cytotoxic Activity (IC50/GI50) of Pyrrole Analogs against Cancer Cell Lines
| Compound/Analog | Cell Line | Activity Measurement | Result (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines (12a-d) | Various Cancer Cells | GI50 | > 10.0 (Low cytotoxicity against HFF-1) | [2] |
| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | IC50 | 44.63 ± 3.51 | [11] |
| Pyrrole Hydrazone (1) | BALB 3T3 (Fibroblasts) | CC50 | 52.29 ± 2.63 | [11] |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of a substance's potency in inhibiting a specific biological or biochemical function. CC50 is the half maximal cytotoxic concentration.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of biological activity. Below are protocols for key experiments commonly used in the screening of pyrrole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
-
Preparation of Inoculum: Bacterial or fungal strains are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Adherent cells (e.g., cancer cell lines) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Substituent Effects on the Biological Activity of Pyrrole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substituents on the biological activity of heterocyclic compounds is paramount. This guide provides a comparative analysis of pyrrole derivatives, focusing on how different substituents impact their anticancer, anti-inflammatory, and antimicrobial activities. The information is supported by experimental data and detailed methodologies to aid in the design of novel, potent therapeutic agents.
The pyrrole ring is a versatile scaffold in medicinal chemistry, found in many natural and synthetic compounds with a broad range of biological activities.[1][2] The pharmacological profile of pyrrole derivatives can be finely tuned by the introduction of various substituents at different positions on the pyrrole core. This guide synthesizes recent findings to elucidate these structure-activity relationships (SARs).
Comparative Analysis of Biological Activities
The biological activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. Electron-withdrawing and electron-donating groups, as well as bulky or lipophilic moieties, can alter the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.
Anticancer Activity
Pyrrole derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular processes like tubulin polymerization or specific kinases.[3][4][5] The nature of the substituent on the pyrrole ring plays a critical role in determining the cytotoxic potency.
For instance, a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives were synthesized and evaluated for their anticancer properties. It was found that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were essential for potent inhibition of tubulin polymerization and cancer cell growth.[4][5] Furthermore, specific substitutions on the pendant 1-phenyl ring led to compounds with strong inhibitory activity against multidrug-resistant cancer cell lines.[4][5]
In another study, alkynylated pyrrole derivatives were designed and synthesized, showing promising anticancer activity against a panel of human cancer cell lines.[6] The most potent compound from this series, 12l , exhibited IC50 values of 2.29 µM and 3.49 µM against U251 and A549 cells, respectively.[6] Mechanistic studies revealed that this compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in A549 cells.[6]
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| ARAP 22 | 1-phenyl and 3-(3,4,5-trimethoxyphenyl)carbonyl moieties | NCI-ADR-RES, Messa/Dx5MDR | Not specified | [4][5] |
| 12l | Alkynylated pyrrole | U251 | 2.29 ± 0.18 | [6] |
| A549 | 3.49 ± 0.30 | [6] | ||
| Pyrrolidine 3h | Polysubstituted | 10 cancer cell lines | 2.9 - 16 | [7] |
| Pyrrolidine 3k | Polysubstituted | 10 cancer cell lines | 2.9 - 16 | [7] |
Table 1: Anticancer activity of selected pyrrole derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8][9] The selectivity and potency of COX inhibition can be modulated by the substituents on the pyrrole scaffold.
A series of N-substituted 3,4-pyrroledicarboximides were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity.[8] The results indicated that all tested compounds inhibited both COX-1 and COX-2 enzymes, with some derivatives showing stronger activity than the reference drug, meloxicam.[8] Another study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids revealed that derivatives with 5-(4-fluoro- and 4-chlorobenzoyl)-6-methyl and 5-(4-methyl-, 4-fluoro-, 4-chloro-, and 4-methoxybenzoyl)-6-chloro substitutions were as potent or more potent than indomethacin in animal models of inflammation.[10]
| Compound Class | Key Substituents | Target | Activity | Reference |
| N-substituted 3,4-pyrroledicarboximides | Varied N-substituents | COX-1/COX-2 | Inhibition of both enzymes | [8] |
| 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | 5-(4-fluoro/chlorobenzoyl)-6-methyl | Not specified | Potent anti-inflammatory and analgesic | [10] |
| 5-(4-methyl/fluoro/chloro/methoxybenzoyl)-6-chloro | Not specified | Potent anti-inflammatory and analgesic | [10] |
Table 2: Anti-inflammatory activity of selected pyrrole derivatives.
Antimicrobial Activity
Pyrrole derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[11][12][13][14] The presence of specific functional groups can enhance their efficacy and determine their spectrum of activity.
A study on 1,2,3,4-tetrasubstituted pyrrole derivatives showed that some compounds exhibited promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with activity comparable to or greater than the standard drug tetracycline.[12] Interestingly, these compounds were inactive against Gram-negative bacteria.[12] The study also noted that the introduction of weakly electron-deficient halogens did not significantly alter the antibacterial spectrum.[12] Another series of novel pyrrole derivatives bearing different heterocyclic rings at positions -2 and -3 were synthesized, with some compounds exhibiting high antibacterial and antifungal activities.[11]
| Compound Class | Key Features | Target Organisms | Activity | Reference |
| 1,2,3,4-tetrasubstituted pyrroles | Varied substituents | Gram-positive bacteria (S. aureus, B. cereus) | Promising antibacterial activity | [12] |
| Pyrrole-derived heterocycles | Heterocyclic rings at positions -2 and -3 | Bacteria and fungi | High antimicrobial activity | [11] |
| Pyrrole derivatives | 4-hydroxyphenyl ring | C. albicans | Potent antifungal activity | [14] |
Table 3: Antimicrobial activity of selected pyrrole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of pyrrole derivatives' biological activities.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: The pyrrole derivative (test compound) or a known COX inhibitor (positive control) is pre-incubated with the enzyme.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The pyrrole derivative is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A simplified signaling pathway illustrating the inhibitory action of a pyrrole derivative on the RAS/RAF/MEK/ERK pathway, a common target in cancer therapy.
Caption: A generalized experimental workflow for the discovery and development of bioactive pyrrole derivatives, from initial synthesis to a preclinical candidate.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two prominent synthetic methods for obtaining 1-sec-Butyl-1H-pyrrole-2-carbaldehyde: the classic Vilsmeier-Haack reaction and a modern de novo synthesis via oxidative annulation. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Method Comparison
| Parameter | Vilsmeier-Haack Reaction | De Novo Synthesis via Oxidative Annulation |
| Starting Materials | 1-sec-Butyl-1H-pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Aryl methyl ketone, sec-Butylamine, Acetoacetate ester, Copper(II) chloride (CuCl₂), Iodine (I₂) |
| Reaction Principle | Electrophilic formylation of a pre-formed pyrrole ring. | Multi-component reaction to construct the pyrrole ring and aldehyde simultaneously.[1] |
| Typical Yield | 70-85% | Up to 74%[1] |
| Reaction Temperature | 0°C to Room Temperature | 100°C[1] |
| Reaction Time | 2-6 hours | 12-24 hours |
| Key Advantages | Well-established, high yields, relatively short reaction time. | Avoids hazardous reagents like POCl₃, good functional group tolerance.[1] |
| Key Disadvantages | Requires the synthesis of the starting N-substituted pyrrole, uses hazardous and corrosive reagents. | Higher reaction temperature, potentially longer reaction time, requires catalyst. |
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich heterocycles like pyrrole.[2][3] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Experimental Protocol
A detailed, step-by-step protocol for the Vilsmeier-Haack formylation of 1-sec-butyl-1H-pyrrole is provided below.
Materials:
-
1-sec-Butyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous DMF (1.2 equivalents) in an ice bath. To this, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve 1-sec-Butyl-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid. Stir vigorously until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Method 2: De Novo Synthesis via Oxidative Annulation
This contemporary approach constructs the pyrrole ring and introduces the carbaldehyde functionality in a single, multi-component reaction.[1] It offers a greener alternative by avoiding the use of hazardous reagents like POCl₃. The synthesis utilizes a copper catalyst and iodine to mediate the oxidative annulation of an aryl methyl ketone, an amine (sec-butylamine in this case), and an acetoacetate ester.[1]
Experimental Protocol
The following is a detailed protocol for the de novo synthesis of this compound.
Materials:
-
Aryl methyl ketone (e.g., Acetophenone)
-
sec-Butylamine
-
Ethyl acetoacetate
-
Copper(II) chloride (CuCl₂)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealed vial, add the aryl methyl ketone (1 equivalent), sec-butylamine (1.2 equivalents), ethyl acetoacetate (1.5 equivalents), CuCl₂ (10 mol%), and I₂ (1.5 equivalents).
-
Reaction Execution: Add DMSO as the solvent and seal the vessel. Place the reaction mixture in a preheated oil bath at 100°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove excess iodine, followed by washing with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Signaling Pathways and Logical Relationships
The underlying chemical transformations for both methods can be visualized to understand the logical progression from starting materials to the final product.
Conclusion
Both the Vilsmeier-Haack reaction and the de novo oxidative annulation present viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the research. The Vilsmeier-Haack reaction is a robust and high-yielding method, ideal for producing larger quantities when the starting N-substituted pyrrole is readily available. In contrast, the oxidative annulation offers a more convergent and environmentally conscious approach, which may be preferable for library synthesis and in situations where avoiding hazardous reagents is a priority. This guide provides the necessary data and protocols to make an informed decision based on factors such as yield, reaction conditions, and safety considerations.
References
Cross-referencing NMR data of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde with spectral databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde against structurally similar compounds. As of November 2025, experimental NMR data for this compound is not publicly available in major spectral databases. This guide, therefore, presents predicted ¹H and ¹³C NMR data for the target compound and compares it with experimentally acquired data for pyrrole-2-carbaldehyde and N-benzyl-1H-pyrrole-2-carbaldehyde. This approach offers a valuable reference for researchers working with this or related molecules, aiding in spectral interpretation and structure verification.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for analogous compounds. Predictions were generated using established NMR prediction software, and experimental data is sourced from peer-reviewed literature and spectral databases.
Table 1: ¹H NMR Chemical Shift (δ) Data (in ppm)
| Proton | This compound (Predicted) | Pyrrole-2-carboxaldehyde (Experimental) [1] | 1-Benzyl-1H-pyrrole-2-carbaldehyde (Experimental) |
| CHO | 9.55 | 9.50 | 9.56 |
| H3 | 7.10 | 7.01 | 6.97 |
| H4 | 6.35 | 6.34 | 6.27 |
| H5 | 7.25 | 7.18 | 6.97 |
| N-CH | 4.80 (quintet) | - | 5.56 (s) |
| CH₂ | 1.80 (m) | - | - |
| CH₃ (terminal) | 0.90 (t) | - | - |
| CH₃ (branch) | 1.30 (d) | - | - |
Predicted values are estimates and may vary from experimental results. Experimental data for pyrrole-2-carboxaldehyde was recorded in CDCl₃. Experimental data for 1-benzyl-1H-pyrrole-2-carbaldehyde was recorded in CDCl₃-d6.
Table 2: ¹³C NMR Chemical Shift (δ) Data (in ppm)
| Carbon | This compound (Predicted) | Pyrrole-2-carboxaldehyde (Experimental) | 1-Benzyl-1H-pyrrole-2-carbaldehyde (Experimental) |
| C=O | 179.5 | 178.9 | 179.6 |
| C2 | 132.0 | 133.5 | 131.5 |
| C3 | 125.0 | 123.1 | 124.9 |
| C4 | 110.0 | 110.1 | 110.2 |
| C5 | 135.0 | 125.4 | 124.9 |
| N-CH | 58.0 | - | 52.0 |
| CH₂ | 29.0 | - | - |
| CH₃ (terminal) | 11.0 | - | - |
| CH₃ (branch) | 20.0 | - | - |
Predicted values are estimates and may vary from experimental results.
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended.
1. Sample Preparation
-
¹H NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
¹³C NMR: Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Approximately 240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing NMR data when a direct experimental spectrum is unavailable in databases.
Caption: Workflow for NMR data analysis of a novel compound.
This guide serves as a foundational resource for the spectral analysis of this compound. By combining predictive methods with comparative analysis of known compounds, researchers can confidently approach the structural elucidation of this and other novel molecules.
References
Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis
For Immediate Release
A comprehensive review of recent studies reveals the significant cytotoxic potential of variously substituted pyrrole-2-carbaldehydes against a range of human cancer cell lines. These findings, aimed at researchers, scientists, and drug development professionals, underscore the importance of the pyrrole scaffold in the design of novel anticancer agents. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic activity of substituted pyrrole-2-carbaldehydes is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cell growth. Lower values denote higher potency.
| Compound Class | Substitution | Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [1] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [1] | ||
| Pyrrole Hydrazones | Compound 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | [1] |
| Dimeric Pyrrole 2-Carbaldehyde Alkaloids | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 | [2] |
| Marinopyrroles & Derivatives | Marinopyrrole A | HCT-116 (Colon Cancer) | ~6.1 (2.9 µg/mL) | [3] |
| KS18 | Mouse Primary Bone Marrow Cells | ~2 | [3] | |
| KS04 | Mouse Primary Bone Marrow Cells | ~7 | [3] | |
| Pyrrolomycins | Pyrrolomycin C & F-series | Various Cancer Cell Lines | Sub-micromolar to low-micromolar | [3] |
Key Findings and Structure-Activity Relationship Insights
Analysis of the compiled data highlights several key trends:
-
Alkynylated pyrrole derivatives , particularly compound 12l, have demonstrated potent cytotoxicity against glioblastoma (U251) and lung cancer (A549) cell lines.[1]
-
Dimeric pyrrole 2-carbaldehyde alkaloids , such as Lepipyrrolin A, have shown selective cytotoxicity against hepatocellular carcinoma cells (SMMC-7721).[2]
-
Marine-derived pyrroles , including marinopyrroles and pyrrolomycins, exhibit broad-spectrum cytotoxic activity.[3] Notably, synthetic derivatives like KS18 have shown improved potency compared to the natural product marinopyrrole A.[3]
-
The nature and position of substituents on the pyrrole ring play a crucial role in determining the cytotoxic potency and selectivity of these compounds.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the referenced studies for determining the cytotoxicity of pyrrole-2-carbaldehyde derivatives.
Cell Culture and Maintenance
Human cancer cell lines, such as A549 (lung), U251 (glioblastoma), SH-4 (melanoma), and SMMC-7721 (hepatocellular carcinoma), were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay or Resazurin Assay:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test compounds (e.g., substituted pyrrole-2-carbaldehydes) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium was removed.
-
For the MTT assay, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
For the resazurin assay, a resazurin-based solution was added to each well and incubated for a specified time.[4]
-
The absorbance (for MTT) or fluorescence (for resazurin) was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Apoptosis and Cell Cycle Analysis
To investigate the mechanism of cell death, flow cytometry analysis is often employed.
-
Cells were treated with the test compounds at their respective IC50 concentrations for a defined period.
-
For apoptosis analysis, cells were harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For cell cycle analysis, cells were harvested, fixed in ethanol, and stained with PI containing RNase.
-
The stained cells were then analyzed by a flow cytometer to determine the percentage of cells in different stages of apoptosis or the cell cycle. For example, some alkynylated pyrrole derivatives were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 cells.[1]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating the cytotoxicity of novel compounds and a simplified representation of a potential apoptosis induction pathway.
Caption: A typical experimental workflow for assessing the cytotoxic effects of novel compounds.
Caption: A simplified signaling pathway for compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Lepipyrrolins A-B, two new dimeric pyrrole 2-carbaldehyde alkaloids from the tubers of Lepidium meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde, a compound that requires careful handling due to its chemical properties. Adherence to these procedures will help maintain a safe workspace and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Based on information for the closely related compound, pyrrole-2-carboxaldehyde, this chemical may cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Goggles are recommended to prevent eye contact.[1]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1][3]
Handling:
-
Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1][2][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations.[4] Do not dispose of this chemical down the drain.[5]
Waste Collection:
-
Original Container: Whenever possible, leave the chemical in its original container.[4]
-
Waste Container: If transferring to a new container, ensure it is made of a compatible material and is clearly labeled as hazardous waste. Do not mix with other waste.[4]
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] The container must be tightly closed.[1][2]
Disposal Procedure:
-
Contact Waste Management: Arrange for collection by a licensed chemical waste disposal company or your institution's environmental health and safety (EHS) office.
-
Provide Information: Be prepared to provide the safety data sheet (SDS) or information on the chemical's hazards to the waste management personnel.
-
Documentation: Maintain records of the disposal as required by your institution and local regulations.
Empty Container Disposal:
Empty containers that held this compound should be handled as hazardous waste unless properly decontaminated.[4] A common procedure for decontamination is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Physical State | Solid | [1] |
| Appearance | Beige | [1] |
| Odor | Petroleum distillates | [1] |
Note: This data is for the related compound Pyrrole-2-carboxaldehyde and should be used as a general guideline.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. The following guidance is based on the safety data for the closely related compound, Pyrrole-2-carboxaldehyde, and general best practices for handling substituted pyrroles. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to conduct a thorough risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Rationale and Use Case |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber).[1] | To prevent skin contact, which may cause irritation or dermatitis.[1] Glove selection should be based on breakthrough time and dexterity requirements. For prolonged contact, gloves with a higher protection class are recommended.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemically resistant apron (e.g., PVC) is recommended for larger quantities or when splashing is likely.[1] | To minimize skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask or a respirator with organic vapor cartridges) should be used when engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a ventilated enclosure.[1][2] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Safe handling workflow for this compound.
Experimental Protocols
General Handling and Storage:
-
Handling: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[1][2] Avoid generating dust.[1] Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[4] After handling, wash hands thoroughly with soap and water.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2] Keep containers tightly sealed to prevent degradation and contamination.[1]
Spill Management Plan:
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated, labeled waste container.[1][2] Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials into a sealed container for proper disposal.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Provide them with the identity and nature of the spilled chemical.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.[5] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[5]
-
Container Decontamination: Empty containers may retain chemical residue and should be decontaminated before disposal or recycling.[1] If decontamination is not feasible, the container should be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
